Desethyl chloroquine-D5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22ClN3 |
|---|---|
Molecular Weight |
296.85 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i1D3,3D2 |
InChI Key |
MCYUUUTUAAGOOT-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Deuterium-Labeled Desethylchloroquine ([²H₅]DEC)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide for the synthesis of deuterium-labeled Desethylchloroquine ([²H₅]DEC). Deuterated analogs of pharmacologically active compounds are invaluable as internal standards for metabolism studies and pharmacokinetic analyses. This guide outlines a robust multi-step synthetic pathway, providing comprehensive experimental protocols, quantitative data, and workflow visualizations to facilitate its replication in a laboratory setting. The described method yields [²H₅]Desethylchloroquine with high chemical purity and isotopic enrichment.
Introduction
Desethylchloroquine (DEC) is the primary active metabolite of Chloroquine, a widely used antimalarial drug also employed in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[1] The study of its metabolism and pharmacokinetics is crucial for understanding its efficacy and safety profile. Stable isotope-labeled internal standards are essential tools for quantitative bioanalysis using mass spectrometry, as they can correct for variations in sample preparation and instrument response.[1][2]
This guide details a proven synthetic route to produce [²H₅]Desethylchloroquine, a pentadeuterated analog.[1] The methodology involves a three-step process starting from a common precursor, which is first amidated with a deuterated reagent and subsequently reduced with a deuterated hydride, ensuring high levels of deuterium incorporation.[1]
Synthetic Workflow and Strategy
The synthesis of [²H₅]Desethylchloroquine (14) is achieved through a three-step sequence starting from N⁴-(7-chloroquinolin-4-yl)pentane-1,4-diamine (11). The overall strategy is to introduce the deuterium labels in the final steps to maximize efficiency and isotopic incorporation.
-
Ammoniation: The synthesis begins with the preparation of the key intermediate, N⁴-(7-chloroquinolin-4-yl)pentane-1,4-diamine (11), from a bromoquine derivative (5).[1]
-
Acylation (Deuterium Incorporation): The primary amine of compound (11) is acylated using [²H₃]acetyl chloride (12). This step introduces the first three deuterium atoms onto the ethyl group precursor.[1]
-
Reduction (Deuterium Incorporation): The resulting [²H₃]amide (13) is reduced using Lithium Aluminium Deuteride (LiAlD₄). This reduction of the carbonyl group to a methylene group introduces two additional deuterium atoms, completing the pentadeuterated ethyl chain.[1][3]
The following diagram illustrates the logical flow of the synthesis and analysis process.
Caption: Overall workflow for the synthesis, purification, and analysis of [²H₅]Desethylchloroquine.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis described by Tian et al., 2013.[1] All reagents were reported to be sourced from Sigma-Aldrich and CDN Isotopes.[1]
Step 1: Synthesis of N⁴-(7-chloroquinolin-4-yl)pentane-1,4-diamine (11)
This diamine intermediate is the direct precursor for the deuteration steps.
-
Procedure: A solution of N-(5-bromopentan-2-yl)-7-chloroquinolin-4-amine hydrobromide (5) (21.00 g, 51.4 mmol) in methanolic ammonia (210 mL) is stirred at room temperature for 8 hours.
-
Work-up: The solution is evaporated to dryness to yield a solid.
-
Purification: The solid is purified by column chromatography on a silica gel column, eluting with a mixture of CH₂Cl₂ and saturated methanolic ammonia (10:1 ratio).
-
Outcome: The process affords N⁴-(7-chloroquinolin-4-yl)pentane-1,4-diamine (11) as a colorless solid (6.21 g, 45.8% yield).[1]
Step 2: Synthesis of [²H₃]N-(4-(7-chloroquinolin-4-ylamino)-pentyl)acetamide (13)
This acylation step introduces the first set of deuterium atoms.
-
Procedure: To a solution of the diamine (11) (1.2 g, 4.55 mmol) and triethylamine (Et₃N) (0.92 g, 9.1 mmol) in dry CH₂Cl₂, [²H₃]acetyl chloride (12) (0.445 g, 5.46 mmol) is added slowly over 30 minutes. The reaction solution is then stirred for an additional 30 minutes at room temperature.
-
Work-up: The solution is cooled in an ice/water bath and basified with a saturated NaHCO₃ solution. The product is extracted with CH₂Cl₂ (5 x 50 mL). The organic layers are combined and concentrated under reduced pressure.
-
Outcome: The procedure yields [²H₃]N-(4-(7-chloroquinolin-4-ylamino)-pentyl)acetamide (13) as a white solid (0.96 g). The crude product is used in the next step without further purification.[1]
Step 3: Synthesis of [²H₅]Desethylchloroquine (14)
The final step involves the reduction of the amide to an amine, incorporating the final two deuterium atoms.
-
Procedure: A suspension of the [²H₃]amide (13) (0.96g, 3.11 mmol) and Lithium Aluminium Deuteride (LiAlD₄) (0.261 g, 6.22 mmol) in Tetrahydrofuran (THF) (9.6 mL) is refluxed for 1 hour.[1] The mechanism involves the conversion of the C=O group to a -CD₂- group.[3][4]
-
Work-up: The reaction solution is cooled to room temperature and diluted with water (50 mL). The solution is extracted with Ethyl Acetate (EtOAc) (4 x 60 mL). The combined organic layers are concentrated under reduced pressure to yield a liquid.
-
Purification: The crude product is purified by chromatography on a silica gel column, eluting with a mixture of CH₂Cl₂ and saturated methanolic ammonia (10:1 ratio).
-
Outcome: This affords [²H₅]Desethylchloroquine (14) as a white solid (0.62 g, 67.1% yield from compound 13).[1]
The reaction scheme is visualized in the diagram below.
Caption: Synthetic pathway for [²H₅]Desethylchloroquine from the diamine intermediate.
Data Presentation
The successful synthesis of [²H₅]Desethylchloroquine is confirmed by analytical data, which is summarized below.[1]
Table 1: Summary of Analytical Data for [²H₅]Desethylchloroquine (14)
| Parameter | Result | Method |
| Yield | 67.1% (from amide 13) | Gravimetric |
| Chemical Purity | > 98% | HPLC |
| Isotopic Enrichment | > 98% | Mass Spectrometry |
| Appearance | White Solid | Visual Inspection |
Table 2: Mass Spectrometry and HPLC Data
| Compound | Mass Spectrometry (MS-EI, m/z) | HPLC Retention Time (t R) | Purity (%) |
| [²H₅]DEC (14) | 296.2 (28), 297.2 (100), 298.2 (38), 299.2 (26), 300.2 (9) | 6.79 min | 99.2 |
-
HPLC Conditions: Agilent 1200 with XDB-C18 column (5 µm, 4.6 mm × 150 mm). Mobile phase: CH₃OH / 10mmol/L K₂HPO₄ (75/25), flow rate: 1.0 mL/min, detection wavelength: 240 nm.[1]
-
Mass Spectrometry: Performed on a Quattro micro API mass spectrometer. The data confirms high isotopic enrichment.[1]
Conclusion
The synthetic methodology presented in this guide provides a reliable and efficient pathway for the production of high-purity, highly enriched [²H₅]Desethylchloroquine.[1] The detailed protocols and workflow diagrams serve as a practical resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable isotope-labeled internal standard for the quantification of Desethylchloroquine. The use of deuterated reagents in the final stages of the synthesis ensures an economical and effective labeling strategy.
References
The Metabolic Conversion of Chloroquine to Desethylchloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway responsible for the conversion of the antimalarial drug chloroquine to its primary active metabolite, desethylchloroquine. This document details the enzymatic processes, kinetic parameters, and experimental methodologies crucial for understanding the pharmacokinetics and potential drug-drug interactions of chloroquine.
Introduction
Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prophylaxis of malaria for decades. Its therapeutic efficacy is significantly influenced by its metabolic fate within the body. The primary metabolic route is the N-deethylation of the terminal ethyl group of the diethylaminopentyl side chain, resulting in the formation of desethylchloroquine. This metabolite retains pharmacological activity and contributes to the overall therapeutic and toxicological profile of the drug. Understanding the enzymes involved in this biotransformation and their kinetic properties is paramount for predicting drug clearance, inter-individual variability in response, and the potential for drug-drug interactions.
The Metabolic Pathway: N-Deethylation of Chloroquine
The conversion of chloroquine to desethylchloroquine is an oxidative metabolic reaction predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, primarily within the liver.
The chemical transformation involves the removal of one of the N-ethyl groups from the side chain of chloroquine. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified several isoforms capable of catalyzing this reaction.[1][2][3] While multiple CYPs can contribute, in vivo studies suggest that CYP2C8 and CYP3A4/5 are the major enzymes responsible for the bulk of chloroquine N-deethylation.[4][5] CYP2D6 has also been shown to be involved, exhibiting high affinity but a lower capacity for this metabolic step.[2][3]
Quantitative Data on Chloroquine N-Deethylation
The kinetics of desethylchloroquine formation have been characterized in human liver microsomes, providing an overall view of the metabolic process. The involvement of multiple enzymes often results in biphasic kinetics.
Table 1: Apparent Enzyme Kinetic Parameters for Desethylchloroquine Formation in Human Liver Microsomes
| Parameter | Value (Mean ± SD) | Reference |
| Study 1 | ||
| Apparent Km | 444 ± 121 µM | [3] |
| Apparent Vmax | 617 ± 128 pmol/min/mg protein | [3] |
| Study 2 (Biphasic Kinetics) | ||
| Apparent Km (High Affinity) | 0.21 mM (210 µM) | [4] |
| Apparent Vmax (High Affinity) | 1.02 nmol/min/mg protein | [4] |
| Apparent Km (Low Affinity) | 3.43 mM (3430 µM) | [4] |
| Apparent Vmax (Low Affinity) | 10.47 nmol/min/mg protein | [4] |
While specific Km and Vmax values for each contributing CYP isoform in the metabolism of chloroquine are not consistently reported across the literature, qualitative descriptions of their kinetic behavior are available.
Table 2: Qualitative Kinetic Characteristics of Key CYP Isoforms in Chloroquine N-deethylation
| CYP Isoform | Kinetic Profile | Description | Reference |
| CYP2C8 | Low-affinity / High-capacity | A major contributor to chloroquine metabolism at therapeutic concentrations. | [2][3] |
| CYP3A4/5 | Low-affinity / High-capacity | A major contributor to chloroquine metabolism at therapeutic concentrations. | [2][3] |
| CYP2D6 | High-affinity / Low-capacity | Contributes to metabolism, particularly at lower chloroquine concentrations, but has a lower overall capacity compared to CYP2C8 and CYP3A4. | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the metabolic pathway of chloroquine to desethylchloroquine.
In Vitro Metabolism of Chloroquine using Human Liver Microsomes
This protocol describes a typical in vitro experiment to determine the rate of desethylchloroquine formation from chloroquine using a pool of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Chloroquine diphosphate salt
-
Desethylchloroquine standard
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (ice-cold)
-
Internal standard for HPLC analysis (e.g., quinine)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
HPLC system with a suitable detector (UV or fluorescence)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of chloroquine, desethylchloroquine, and the internal standard in an appropriate solvent (e.g., water or methanol). Prepare the potassium phosphate buffer and the NADPH regenerating system.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) containing potassium phosphate buffer, HLM protein (e.g., 0.2-0.5 mg/mL), and chloroquine at various concentrations to determine enzyme kinetics.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of desethylchloroquine concentration.
Metabolism of Chloroquine using Recombinant CYP Enzymes
This protocol outlines the use of specific recombinant CYP enzymes to identify which isoforms are responsible for chloroquine metabolism.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4, CYP2D6) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)
-
All other reagents as listed in Protocol 4.1.
Procedure:
-
Follow the same general procedure as for HLMs (Protocol 4.1).
-
Enzyme Source: Instead of HLMs, use a specific concentration of the recombinant CYP enzyme (e.g., 10-50 pmol/mL).
-
Parallel Incubations: Set up parallel incubations for each recombinant CYP isoform to be tested.
-
Control: Include a control incubation with a control protein preparation (from the same expression system but lacking the CYP enzyme) to account for any non-enzymatic degradation.
-
Analysis: Analyze the formation of desethylchloroquine in each incubation to determine the activity of each specific CYP isoform.
HPLC Analysis of Chloroquine and Desethylchloroquine
This section provides a general protocol for the quantification of chloroquine and desethylchloroquine in in vitro samples using reversed-phase high-performance liquid chromatography (HPLC).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium phosphate or ammonium acetate) with an ion-pairing agent (e.g., triethylamine or sodium dodecyl sulfate) to improve peak shape. The exact ratio and pH should be optimized. An example mobile phase could be a mixture of 1% diethylamine, acetonitrile, and methanol (20:55:25, v:v:v).[6]
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV Detection: Wavelength set at 256 nm.[6]
-
Fluorescence Detection: Excitation at ~330 nm and emission at ~380 nm for enhanced sensitivity.
-
-
Injection Volume: 20-50 µL
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of desethylchloroquine (and chloroquine if its depletion is also being measured) in the same matrix as the samples (e.g., terminated incubation mixture from a control reaction).
-
Sample Injection: Inject the prepared standards and the supernatants from the experimental samples into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for desethylchloroquine and the internal standard.
-
Quantification: Construct a standard curve by plotting the peak area ratio (desethylchloroquine/internal standard) against the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of desethylchloroquine in the experimental samples.
Conclusion
The N-deethylation of chloroquine to desethylchloroquine is a critical metabolic pathway mediated primarily by CYP2C8 and CYP3A4/5, with a minor contribution from CYP2D6. The characterization of the kinetics of this pathway and the application of robust in vitro experimental protocols are essential for drug development professionals and researchers. This guide provides the foundational knowledge and methodologies to further investigate the metabolism of chloroquine and to assess its implications in clinical practice, particularly concerning drug-drug interactions and inter-individual variability in patient response.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. | Semantic Scholar [semanticscholar.org]
- 3. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Desethylchloroquine-D5 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desethylchloroquine-D5, a deuterated analog of a primary metabolite of Chloroquine. This document details its commercial availability, quantitative specifications, and key experimental applications, with a focus on its use as an internal standard in pharmacokinetic and metabolic studies. Furthermore, it elucidates the relevant biological signaling pathways influenced by the parent compound, Chloroquine.
Commercial Availability and Specifications
Desethylchloroquine-D5 is available from several reputable chemical suppliers. The following table summarizes the key quantitative data for the products offered, facilitating selection based on specific research requirements.
| Supplier | Product Name/Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Formats |
| MedchemExpress | Desethyl chloroquine-d5 | 1261392-69-1 (free base) | C₁₆H₁₇D₅ClN₃ | >98% | Not specified | Solid |
| LGC Standards (Toronto Research Chemicals) | Des-ethyl Chloroquine-D5 Phosphate Salt / TRC-D288738 | 1261397-17-4 | C₁₆H₁₇D₅ClN₃ · (H₃O₄P) | Not specified | Not specified | Neat solid (Phosphate Salt) |
| Cayman Chemical | Chloroquine-d5 (phosphate) | 1854126-42-3 | C₁₈H₂₁D₅ClN₃ • 2H₃O₄P | ≥99% deuterated forms (d₁-d₅) | ≥99% (d₁-d₅) | Solid (Diphosphate Salt) |
Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot. It is recommended to consult the Certificate of Analysis for the most accurate and up-to-date information.
Experimental Protocols
Desethylchloroquine-D5 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of Desethylchloroquine and Chloroquine in biological matrices. Below is a representative experimental protocol for the analysis of these compounds in human plasma.
Protocol: Quantification of Chloroquine and Desethylchloroquine in Human Plasma using LC-MS/MS with Desethylchloroquine-D5 as an Internal Standard
1. Materials and Reagents:
-
Chloroquine and Desethylchloroquine analytical standards
-
Desethylchloroquine-D5 (Internal Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of Chloroquine, Desethylchloroquine, and Desethylchloroquine-D5 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Chloroquine and Desethylchloroquine by serial dilution of the stock solutions with 50:50 methanol:water to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of Desethylchloroquine-D5 at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Chloroquine: Q1 -> Q3 (e.g., 320.2 -> 247.1)
-
Desethylchloroquine: Q1 -> Q3 (e.g., 292.2 -> 179.1)
-
Desethylchloroquine-D5: Q1 -> Q3 (e.g., 297.2 -> 184.1)
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
5. Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression model.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Desethylchloroquine-D5 as a Metabolite of Hydroxychloroquine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of desethylchloroquine, a primary metabolite of the widely used drug hydroxychloroquine (HCQ). It delves into the metabolic pathways, pharmacokinetic properties, and analytical methodologies for the quantification of this metabolite. A special focus is placed on the application of its deuterated analog, desethylchloroquine-D5, as an internal standard in bioanalytical assays. This document synthesizes critical quantitative data into structured tables, outlines detailed experimental protocols, and presents visual diagrams of metabolic and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Hydroxychloroquine (HCQ) is an antimalarial drug also utilized in the management of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1] Its therapeutic efficacy and safety profile are influenced by its metabolic fate in the body. HCQ is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[2][3] One of the major active metabolites is desethylchloroquine (DCQ).[4][5] Understanding the pharmacokinetics and quantification of DCQ is crucial for therapeutic drug monitoring and for evaluating the overall pharmacological profile of HCQ.
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, offering enhanced accuracy and precision.[6][7] Desethylchloroquine-D5, a deuterium-labeled version of desethylchloroquine, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based assays due to its chemical similarity to the analyte, which helps to minimize variations during sample processing and analysis.[][9][10]
Metabolism of Hydroxychloroquine to Desethylchloroquine
Hydroxychloroquine undergoes N-dealkylation to form its primary metabolites. The key enzymes involved in the metabolism of HCQ are CYP2D6, CYP3A4, and CYP2C8.[2][3] These enzymes catalyze the formation of desethylhydroxychloroquine (DHCQ) and desethylchloroquine (DCQ).[2] DHCQ can be further metabolized to DCQ.[11]
The metabolic pathway can be visualized as follows:
Caption: Metabolic pathway of Hydroxychloroquine.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and analysis of hydroxychloroquine and its metabolites.
Table 1: Pharmacokinetic Parameters of Hydroxychloroquine and Metabolites
| Parameter | Hydroxychloroquine (HCQ) | Desethylhydroxychloroquine (DHCQ) | Desethylchloroquine (DCQ) | Reference |
| Mean Steady-State Concentration (400 mg/day) | 2.27 ± 1.61 µmol/L | 1.54 ± 0.55 µmol/L | - | [12] |
| Blood to Plasma Ratio (B/P) | ~7.2 (range 1-22) | Similar to HCQ | - | [11] |
| Protein Binding | ~50% | - | - | [1][4] |
| Terminal Half-life (t½) | ~30-40 days | - | - | [11] |
Table 2: Analytical Method Performance for Quantification
| Analyte | LLOQ | Linearity Range | Recovery | Precision (%RSD) | Reference |
| Desethylchloroquine (DCQ) | 25 ng/mL | 25-1000 ng/mL | - | <15% | [13] |
| Desethylchloroquine (DCQ) | 0.5 ng/mL | 0.5-250 ng/mL | 88.7-90.9% | - | [14] |
| Desethylchloroquine (DCQ) | - | 1-100 ng/mL | 80% (at 2.5 ng/mL), 88% (at 25 ng/mL) | ≤5.9% | [15] |
Experimental Protocols
The quantification of desethylchloroquine in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting desethylchloroquine from urine involves solid-phase extraction.[15][16]
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1M pH 6 phosphate buffer and the internal standard (Desethylchloroquine-D5).[15]
-
Cartridge Conditioning: Condition a polymeric cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[15]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.[15]
-
Washing: Wash the cartridge with 1 mL of 0.1M pH 6 phosphate buffer, followed by 1 mL of methanol. Dry the cartridge under vacuum for 2 minutes.[15]
-
Elution: Elute the analytes with 2 mL of a 98:2 mixture of methanol and ammonium hydroxide.[15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at <40°C and reconstitute the residue in 100 µL of the mobile phase.[15]
Sample Preparation: Protein Precipitation
For plasma or blood samples, a simpler protein precipitation method can be employed.[13][17]
-
Precipitation: To a volume of plasma or blood, add a precipitating agent such as methanol or acetonitrile, often containing the internal standard. For example, add 150 µL of a precipitation solvent (containing Desethylchloroquine-D5) to 50 µL of heparinized blood.[18]
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.[18]
-
Centrifugation/Filtration: Centrifuge the sample to pellet the precipitated proteins or use a filter plate to separate the supernatant.[17]
-
Analysis: Inject the resulting supernatant directly into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of desethylchloroquine.
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a C18 or a polyaromatic phase (e.g., Selectra® DA), is typically used.[16][19]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is common.[20]
-
Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[19][20]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[14]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions for both the analyte and the internal standard.[14]
-
MRM Transitions:
-
Desethylchloroquine: e.g., m/z 292.1 → 179.1[14]
-
Desethylchloroquine-D5: e.g., m/z 297.2 → 184.1 (hypothetical, based on a 5 Da shift)
-
-
Visualization of Experimental Workflow
The general workflow for the quantification of desethylchloroquine using an internal standard is depicted below.
Caption: LC-MS/MS analytical workflow.
Conclusion
Desethylchloroquine is a significant metabolite of hydroxychloroquine, and its accurate quantification is essential for pharmacokinetic and clinical studies. The use of a deuterated internal standard, desethylchloroquine-D5, is critical for achieving reliable and reproducible results in bioanalytical methods. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with hydroxychloroquine and its metabolites. The provided diagrams and tables serve as quick references for understanding the metabolic pathways and for the development and validation of analytical methods.
References
- 1. Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Desethylchloroquine research grade, ≥95% (HPLC) | 1476-52-4 [sigmaaldrich.cn]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A linked physiologically based pharmacokinetic model for hydroxychloroquine and metabolite desethylhydroxychloroquine in SARS‐CoV‐2(−)/(+) populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 15. unitedchem.com [unitedchem.com]
- 16. unitedchem.com [unitedchem.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: Desethyl-d5 Chloroquine as an Internal Standard for the Quantification of Chloroquine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of therapeutic drugs and their metabolites in biological matrices is paramount in pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. Chloroquine, a widely used antimalarial and immunomodulatory drug, is extensively metabolized in the body, with desethylchloroquine being one of its major active metabolites. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and instrument response.
Desethyl-d5 Chloroquine is the deuterium-labeled analog of desethylchloroquine. Its physicochemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass. This makes it an ideal internal standard for the accurate and precise quantification of desethylchloroquine and, by extension, for methods simultaneously analyzing chloroquine. This application note provides detailed protocols and data for the use of Desethyl-d5 Chloroquine as an internal standard in LC-MS/MS assays.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled standard (e.g., Desethyl-d5 Chloroquine) is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and analysis. The labeled internal standard behaves identically to the endogenous analyte throughout the sample preparation and LC-MS/MS analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.
Experimental Protocols
Preparation of Stock and Working Solutions
Stock solutions of chloroquine, desethylchloroquine, and the internal standard Desethyl-d5 Chloroquine (or a similar deuterated analog like desethylchloroquine-D4) are typically prepared in a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50, v/v) containing 0.5% formic acid.[1] These stock solutions should be stored at -80°C.[1]
Working solutions are then prepared by diluting the stock solutions with acetonitrile-water (50:50, v/v) to the desired concentrations for spiking into calibration standards and quality control (QC) samples.[1]
Sample Preparation from Biological Matrices
The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/whole blood and urine.
This is a rapid and straightforward method for removing proteins from the sample.
-
To a 50 µL aliquot of heparinized blood, add 150 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard (Desethyl-d5 Chloroquine).
-
Vortex the mixture vigorously for 30 seconds.
-
Allow the sample to stand for 5 minutes at room temperature to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and the internal standard solution.[2][3]
-
Condition an SPE cartridge (e.g., a polymeric cation-exchange sorbent) with 1 mL of methanol followed by 1 mL of deionized water.[2][3]
-
Load the prepared urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[2][3]
-
Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6) followed by 1 mL of methanol to remove interfering substances.[2][3]
-
Dry the cartridge under vacuum for 2 minutes.[2]
-
Elute the analytes with 2 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide.[2][3]
-
Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C.[2][3]
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[2][3]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of chloroquine and desethylchloroquine.
-
LC Column: A C18 or a pentafluorophenyl (PFP) column is often used for separation.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is common.
-
Flow Rate: A flow rate of 0.4-0.5 mL/min is typical.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
Quantitative Data Summary
The following tables summarize typical validation data for LC-MS/MS methods for the quantification of chloroquine and its metabolites using a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Chloroquine | Desethylchloroquine | Desethyl-d5 Chloroquine (IS) |
| Precursor Ion (m/z) | 320.2 | 292.2 | 297.2 (approx.) |
| Product Ion (m/z) | 247.2 | 179.1 | 184.1 (approx.) |
Note: The exact m/z values for Desethyl-d5 Chloroquine may vary slightly depending on the specific labeling pattern.
Table 2: Method Validation Data
| Parameter | Chloroquine | Desethylchloroquine | Reference |
| Calibration Range (ng/mL) | 2 - 1000 | 0.5 - 250 | [4] |
| 0.2 - 1000 | 0.4 - 1000 | [5] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.82 - 2.56 | 2.95 - 3.36 | [1] |
| 2 | 1 | [4] | |
| Intra-Assay Precision (%CV) | < 15% | < 15% | [4] |
| Inter-Assay Precision (%CV) | 7.3 - 13% | 5.1 - 8.0% | [4] |
| Accuracy (% Deviation) | -1.3% to 0.0% | -6.3% to -2.1% | [4] |
| Recovery (%) | 88.9 - 94.4 | 88.6 - 92.9 | [4] |
Visualizations
Caption: Experimental workflow for the quantification of chloroquine and its metabolites using Desethyl-d5 Chloroquine as an internal standard.
Caption: Detailed step-by-step workflow for Solid-Phase Extraction (SPE) of urine samples.
Conclusion
The use of Desethyl-d5 Chloroquine as an internal standard provides a robust and reliable method for the quantification of desethylchloroquine and chloroquine in various biological matrices. The protocols outlined in this application note, combined with LC-MS/MS analysis, offer the high sensitivity, specificity, and accuracy required for demanding research and clinical applications. The implementation of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the integrity of pharmacokinetic and other quantitative data.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. unitedchem.com [unitedchem.com]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Desethylchloroquine-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine is the major active metabolite of chloroquine, a widely used antimalarial and immunomodulatory drug. Therapeutic Drug Monitoring (TDM) of chloroquine and its metabolites is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. Desethylchloroquine-D5, a stable isotope-labeled internal standard, plays a pivotal role in the accurate quantification of desethylchloroquine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed protocols and data for the use of Desethylchloroquine-D5 in TDM.
Principle of the Method
The analytical method is based on the principle of stable isotope dilution LC-MS/MS. A known concentration of Desethylchloroquine-D5 is added to the biological sample (e.g., plasma, whole blood) as an internal standard. Following sample preparation to remove interfering substances, the analyte (desethylchloroquine) and the internal standard (Desethylchloroquine-D5) are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of desethylchloroquine in the sample, ensuring high accuracy and precision by correcting for variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of desethylchloroquine.
Table 1: LC-MS/MS Method Parameters for Desethylchloroquine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Whole Blood, Plasma, DBS |
| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Extraction | SPE, Protein Precipitation |
| LC Column | Synergi® 2.5µm polar RP (150 x 4.6 mm)[1][2] | Not Specified | Not Specified |
| Mobile Phase | 0.3% formic acid/acetonitrile (70/30, v/v)[1][2] | Not Specified | Not Specified |
| Detection Mode | ESI+ MRM | ESI+ MRM | ESI+ MRM |
| MRM Transition (m/z) | 292.0 → 179.01 and 114.10[1][2] | 292.2 → 179.1 | 292.2 → 179.1 |
| Internal Standard | Hydroquinidine[1][2] | Desethylchloroquine-D4 | Desethylchloroquine-D4 |
Table 2: Performance Characteristics of Desethylchloroquine Quantification Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range (ng/mL) | 0.4 - 1000[1][2] | 0.5 - 250 | Not Specified |
| LLOQ (ng/mL) | 0.4[1][2] | 0.5[3] | Not Specified |
| Recovery (%) | 89.34 - 108.42[1][2] | 73.7 - 79.0[3] | 56 - 109 |
| Intra-batch Precision (%RSD) | < 15.0[3] | < 15.0[3] | < 15 |
| Inter-batch Precision (%RSD) | < 15.0[3] | < 15.0[3] | < 15 |
Experimental Protocols
Protocol 1: Desethylchloroquine Quantification in Human Plasma by Protein Precipitation and LC-MS/MS
This protocol is adapted from a method utilizing protein precipitation for sample cleanup.[3]
1. Materials and Reagents:
-
Blank human plasma (with anticoagulant, e.g., EDTA)
-
Desethylchloroquine analytical standard
-
Desethylchloroquine-D5 internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of desethylchloroquine and Desethylchloroquine-D5 in methanol.
-
Prepare working solutions by serial dilution of the stock solutions in methanol:water (50:50, v/v).
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specific volume of the Desethylchloroquine-D5 internal standard working solution.
-
Add three volumes of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
LC Column: A suitable C18 or polar-modified column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve separation of desethylchloroquine from other matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Desethylchloroquine: e.g., m/z 292.2 → 179.1
-
Desethylchloroquine-D5: Adjust the precursor and product ions based on the deuterium labeling pattern.
-
Protocol 2: Desethylchloroquine Quantification in Human Plasma by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol provides a more rigorous cleanup for complex matrices.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Conditioning, washing, and elution solvents as recommended by the SPE cartridge manufacturer.
2. Standard and Internal Standard Preparation:
-
As described in Protocol 1.
3. Sample Preparation (SPE):
-
Pre-treat the plasma sample by adding the Desethylchloroquine-D5 internal standard and a buffer to adjust the pH.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
As described in Protocol 1.
Signaling Pathways and Experimental Workflow
Chloroquine/Hydroxychloroquine Mechanism of Action: Inhibition of Autophagy and TLR Signaling
Chloroquine and its derivatives, including desethylchloroquine, are known to interfere with key cellular processes, primarily the inhibition of autophagy and Toll-like receptor (TLR) signaling.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This immunomodulatory effect is central to their therapeutic use in autoimmune diseases.
Caption: Chloroquine's dual inhibitory action on autophagy and TLR9 signaling.
Experimental Workflow for TDM of Desethylchloroquine
The following diagram illustrates the typical workflow for the therapeutic drug monitoring of desethylchloroquine using Desethylchloroquine-D5 as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. sdpomf.com [sdpomf.com]
- 11. Hydroxychloroquine efficiently suppresses inflammatory responses of human class-switched memory B cells via Toll-like receptor 9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desethylchloroquine Analysis using Desethylchloroquine-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of desethylchloroquine in biological matrices, employing Desethylchloroquine-D5 as an internal standard. The methodologies outlined below are based on established bioanalytical techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.
Overview
Desethylchloroquine is the primary active metabolite of chloroquine, an antimalarial drug. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient compliance.[1][2][3] The use of a stable isotope-labeled internal standard, such as Desethylchloroquine-D5, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and instrument analysis. This document details various sample preparation protocols applicable to different biological matrices.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for the analysis of desethylchloroquine.
Table 1: Solid-Phase Extraction (SPE) Method Performance in Urine [4]
| Analyte | Concentration (ng/mL) | Recovery (%) | RSD (%) |
| Desethylchloroquine | 2.5 | ≥80 | ≤6 |
| Desethylchloroquine | 25 | ≥95 | ≤6 |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance in Human Plasma [1][5]
| Analyte | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Desethylchloroquine | 92.3 | 0.4 |
Table 3: Protein Precipitation Method Performance in Serum [6]
| Analyte | Recovery (%) |
| Desethylchloroquine | 97.1 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from a method for the analysis of chloroquine and its metabolites in urine.[4][7][8]
Materials:
-
Styre Screen® DBX polymeric SPE cartridges
-
pH 6 phosphate buffer (0.1M)
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH4OH)
-
Desethylchloroquine-D5 internal standard solution
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Add 1 mL of MeOH to the cartridge.
-
Add 1 mL of deionized water to the cartridge.
-
-
Sample Loading:
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is based on a validated method for the simultaneous quantification of antimalarial drugs in human plasma.[1][5]
Materials:
-
Methyl t-butyl ether
-
Isooctane
-
Ammonium Hydroxide (NH4OH)
-
Desethylchloroquine-D5 internal standard solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a suitable volume of plasma, add the Desethylchloroquine-D5 internal standard.
-
-
Extraction:
-
Solvent Evaporation:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Protein Precipitation for Serum Samples
This is a rapid and high-throughput method suitable for serum samples.[6][9]
Materials:
-
Methanol (MeOH) containing the Desethylchloroquine-D5 internal standard
-
96-well protein precipitation plates
-
Vortex mixer
-
Centrifuge or vacuum manifold for filtration
Procedure:
-
Sample Preparation:
-
Precipitation and Filtration:
-
Analysis:
-
Inject an aliquot of the filtrate directly into the LC-MS/MS system.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction (SPE) protocol.
Caption: Solid-Phase Extraction (SPE) workflow for Desethylchloroquine analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, instrumentation, and sample matrices. It is recommended to perform a full method validation according to regulatory guidelines.
References
- 1. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unitedchem.com [unitedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. unitedchem.com [unitedchem.com]
- 9. LC-MS Sample Prep for Chloroquine | Phenomenex [phenomenex.com]
Application Note: High-Throughput Analysis of Desethylchloroquine-D5 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Desethylchloroquine is the major active metabolite of chloroquine, an antimalarial drug.[1][2][3] Monitoring its concentration in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desethylchloroquine in human plasma, utilizing its stable isotope-labeled internal standard, Desethylchloroquine-D5. The method employs a simple protein precipitation extraction procedure, ensuring high throughput and reliable performance suitable for clinical research.
Materials and Methods
Chemicals and Reagents
-
Desethylchloroquine and Desethylchloroquine-D5 were sourced from a reputable chemical supplier.
-
LC-MS/MS grade methanol, acetonitrile, and water were used throughout the experiment.
-
Formic acid and ammonium formate were of analytical grade.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Sample Preparation
A protein precipitation method was employed for the extraction of desethylchloroquine and its internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard (Desethylchloroquine-D5).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | A suitable gradient to ensure separation from endogenous interferences. A total run time of approximately 3.5 to 6.5 minutes is typical.[1][4] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 292.2 > 179.1[5] |
| MRM Transition (IS) | A specific transition for Desethylchloroquine-D5 would be determined by direct infusion. A similar deuterated standard, Desethylchloroquine-D4, uses m/z 296.15 > 118.15.[5] |
| Collision Energy | Optimized for the specific instrument and transitions. For Desethylchloroquine, a collision energy of around 29 V has been reported.[5] |
| Source Temperature | 500 °C |
Method Validation Summary
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | The calibration curve ranges from 0.5 ng/mL to 250 ng/mL in human plasma.[3] Different studies have reported various ranges, such as 1.41–610 ng/ml in plasma.[5] |
| Accuracy | Within ±15% of the nominal concentration. Inter-batch accuracies have been reported to range from 90.2% to 109.8%.[3] |
| Precision (%RSD) | ≤ 15% for all quality control levels. Both intra-batch and inter-batch precisions are typically no more than 15.0%.[3] |
| Recovery | Consistent and reproducible across the calibration range. Recoveries for similar methods have been reported to be between 73.7% and 79.0%.[3] Another study reported a recovery of 92.3% for Desethylchloroquine.[6][7] |
| Matrix Effect | No significant ion suppression or enhancement was observed. |
Experimental Workflows and Diagrams
Caption: Workflow for the analysis of Desethylchloroquine-D5 in human plasma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mes.com.gh [mes.com.gh]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Desethylchloroquine in Whole Blood using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of desethylchloroquine, a primary metabolite of chloroquine, in human whole blood. The analytical method employs a simple protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A deuterated internal standard (IS), Desethylchloroquine-D4, is utilized to ensure accuracy and precision. The method is validated according to industry guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Desethylchloroquine is the major active metabolite of chloroquine, an antimalarial drug.[1] Monitoring its concentration in whole blood is crucial for assessing patient adherence, managing therapeutic efficacy, and understanding the drug's pharmacokinetics.[2][3] Due to the extensive accumulation of chloroquine and its metabolites in blood cells, whole blood is the preferred matrix for analysis over plasma.[3][4] This note provides a detailed protocol for a high-throughput LC-MS/MS method for the reliable quantification of desethylchloroquine in whole blood.
Experimental
Materials and Reagents
-
Desethylchloroquine and Desethylchloroquine-D4 standards were obtained from a certified supplier.
-
LC-MS/MS grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was used for all aqueous solutions.
-
Blank human whole blood with EDTA as an anticoagulant was sourced from healthy volunteers.
Standard and Quality Control Sample Preparation
Stock solutions of desethylchloroquine and the D4-labeled internal standard (1 mg/mL) were prepared in an acetonitrile-water mixture (50:50, v/v) with 0.5% formic acid and stored at -80°C.[5] Working solutions were prepared by diluting the stock solutions in the same solvent. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank whole blood.[5]
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of water containing the internal standard (Desethylchloroquine-D4).[5]
-
Add 400 µL of cold (-20°C) methanol to precipitate proteins.[6]
-
Vortex the mixture vigorously for 2 minutes.[6]
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A Shimadzu LCMS-8050 or equivalent triple quadrupole mass spectrometer equipped with a Turbo Spray ion source was used.[7][8] Chromatographic separation was achieved on a C18 or similar reversed-phase column.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Shimadzu Nexera or equivalent |
| Column | Kinetex 2.6 µm F5, 50 x 2.1 mm or equivalent[9] |
| Column Temperature | 40°C[7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid[8][9] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[8] |
| Flow Rate | 0.4 mL/min[7][8] |
| Injection Volume | 5 µL[8] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[9] |
| Source Temperature | 650°C[9] |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Desethylchloroquine | 292.2 | 179.1 | 29 |
| Desethylchloroquine-D4 (IS) | 296.2 | 118.2 | 29 |
| Note: The specific transitions and collision energies may require optimization based on the instrument used. The provided values are based on published data for similar compounds.[5] |
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.
Table 3: Method Validation Quantitative Data
| Parameter | Result |
| Linearity Range | 2.95 - 1552 ng/mL[5][10] |
| Correlation Coefficient (r²) | > 0.995[11] |
| Precision (RSD%) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (% Bias) | |
| Intra-day | Within ±15% |
| Inter-day | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 2.95 ng/mL[10] |
| Recovery | > 85% |
| Data synthesized from multiple sources to represent typical method performance.[5][6][12] |
Results and Discussion
The described method provides excellent sensitivity and selectivity for the quantification of desethylchloroquine in whole blood. The use of a deuterated internal standard effectively compensates for matrix effects and variations in instrument response, leading to high precision and accuracy. The simple protein precipitation method allows for high-throughput sample processing. The chromatographic conditions provide good peak shape and resolution, free from interference from endogenous matrix components.
Conclusion
A sensitive, specific, and reliable LC-MS/MS method for the quantification of desethylchloroquine in human whole blood has been developed and validated. The method is suitable for use in clinical and research settings for pharmacokinetic analysis and therapeutic drug monitoring.
Visualizations
Caption: Experimental workflow for the quantification of desethylchloroquine.
Caption: Metabolic pathway and internal standard quantification logic.
References
- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose-ranging study of the pharmacokinetics of hydroxy-chloroquine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
Application Notes and Protocols for High-Throughput Screening with Desethyl Chloroquine-D5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Desethyl chloroquine-D5 in high-throughput screening (HTS) campaigns. The primary application of this deuterated standard is as an internal standard for accurate quantification of Desethyl chloroquine and its parent compound, Chloroquine, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Introduction
Desethyl chloroquine is the major and pharmacologically active metabolite of Chloroquine, a widely used antimalarial and immunomodulatory drug.[1] Chloroquine and its metabolites are known to inhibit autophagy and Toll-like receptor (TLR) signaling.[2] this compound, a stable isotope-labeled version of Desethyl chloroquine, is an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, which helps to correct for variability in sample processing and instrument response.[3][4] Its use is critical for generating reliable and reproducible data in high-throughput settings, such as pharmacokinetic/pharmacodynamic (PK/PD) studies and drug screening campaigns.
II. Applications
The primary application of this compound is as an internal standard in high-throughput LC-MS/MS assays for the quantification of Chloroquine and Desethyl chloroquine in biological samples such as plasma, whole blood, and dried blood spots.[5] These assays are essential for:
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Chloroquine.
-
Therapeutic Drug Monitoring (TDM): To ensure drug concentrations are within the therapeutic range and to avoid toxicity.
-
High-Throughput Screening (HTS) Campaigns: In secondary screens to accurately quantify the concentration of hit compounds (structurally related to Chloroquine) or to study the effect of screened compounds on Chloroquine metabolism.
-
Drug-Drug Interaction Studies: To assess the influence of co-administered drugs on the metabolism of Chloroquine.
III. Quantitative Data
The following tables summarize key quantitative parameters for the analysis of Chloroquine and Desethyl chloroquine using LC-MS/MS with a deuterated internal standard.
Table 1: LC-MS/MS Parameters for Quantification of Chloroquine and Desethyl chloroquine [5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Chloroquine | 320.2 | 247.2 | 29 |
| Desethyl chloroquine | 292.2 | 179.1 | 29 |
| Chloroquine-D4 (IS) | 324.3 | 146.3 | 29 |
| Desethyl chloroquine-D4 (IS) | 296.15 | 118.15 | 29 |
Table 2: Calibration Curve Ranges in Different Biological Matrices [5]
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |
| Chloroquine | Whole Blood | 2.56 | 1220 |
| Desethyl chloroquine | Whole Blood | 3.36 | 1220 |
| Chloroquine | Plasma | 1.41 | 610 |
| Desethyl chloroquine | Plasma | 1.41 | 610 |
| Chloroquine | Dried Blood Spot | 1.82 | 1552 |
| Desethyl chloroquine | Dried Blood Spot | 2.95 | 1552 |
Table 3: IC50 Values of Chloroquine in Antimalarial HTS Assays [7]
| P. falciparum Strain | Assay Type | IC50 (nM) |
| 3D7 (drug-sensitive) | DAPI-based growth assay | 20 - 40 |
| 3D7 (drug-sensitive) | [3H]hypoxanthine incorporation | 10 - 30 |
IV. Experimental Protocols
A. Protocol for High-Throughput Quantification of Chloroquine and Desethyl chloroquine in Human Plasma using LC-MS/MS
This protocol is adapted from high-throughput methods for the analysis of Chloroquine and its metabolites.[5][8]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Chloroquine and Desethyl chloroquine reference standards
-
Human plasma (EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Chloroquine, Desethyl chloroquine, and this compound in 50:50 ACN:Water with 0.1% formic acid.
-
Prepare working solutions by serial dilution of the stock solutions in 50:50 ACN:Water.
-
Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in ACN.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (this compound in ACN) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
5. Data Analysis:
-
Quantify the concentrations of Chloroquine and Desethyl chloroquine using the ratio of the analyte peak area to the internal standard (this compound) peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve.
B. Protocol for a High-Throughput Autophagy Inhibition Assay
This protocol describes a cell-based assay to screen for compounds that inhibit autophagy, using Chloroquine as a positive control.[9][10] this compound would be used in a secondary LC-MS/MS screen to confirm the concentrations of any hits structurally related to Chloroquine.
1. Materials and Reagents:
-
A suitable cell line (e.g., HeLa, U2OS) stably expressing a fluorescently tagged autophagy marker (e.g., GFP-LC3).
-
Complete cell culture medium.
-
Chloroquine (positive control).
-
Test compounds from a screening library.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
96- or 384-well imaging plates.
-
High-content imaging system.
2. Experimental Procedure:
-
Seed the GFP-LC3 expressing cells into 96- or 384-well imaging plates and allow them to adhere overnight.
-
Treat the cells with test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM Chloroquine).
-
Incubate the plates for a suitable time to induce autophagy and observe its inhibition (e.g., 6-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
3. Data Analysis:
-
Quantify the number and intensity of GFP-LC3 puncta per cell.
-
An increase in GFP-LC3 puncta indicates an accumulation of autophagosomes, which is a hallmark of autophagy inhibition.
-
Identify "hit" compounds that cause a significant increase in GFP-LC3 puncta compared to the vehicle control.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Chloroquine and the role of this compound in LC-MS/MS.
Caption: Inhibition of the autophagy pathway by Chloroquine and its metabolite.
Caption: High-throughput screening workflow for the identification of autophagy inhibitors.
References
- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Using Desethyl Chloroquine-D5 in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl chloroquine-D5 is the deuterated stable isotope-labeled form of Desethylchloroquine, the major and active metabolite of chloroquine.[1] Chloroquine and its metabolites are known inhibitors of autophagy, a cellular process of degradation and recycling of cellular components.[2][3] They are widely used as tools to study autophagic flux and as potential therapeutic agents in various diseases, including cancer.[4][5] The deuteration of Desethyl chloroquine makes it particularly useful as an internal standard in mass spectrometry-based analyses for pharmacokinetic and metabolic studies.[6] However, its similar biological activity to the non-deuterated form allows for its use in cell culture experiments to investigate the effects of autophagy inhibition.[7]
This document provides detailed protocols for the use of this compound in cell culture, focusing on the assessment of autophagy inhibition and cytotoxicity.
Mechanism of Action: Autophagy Inhibition
Desethyl chloroquine, like its parent compound chloroquine, is a weak base that accumulates in acidic organelles, primarily lysosomes. This accumulation raises the lysosomal pH, leading to the inhibition of lysosomal hydrolases and, crucially, blocking the fusion of autophagosomes with lysosomes.[8][9] This disruption of the final step of the autophagic pathway results in the accumulation of autophagosomes within the cell. This can be monitored by measuring the levels of autophagosome-associated proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[10]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data for chloroquine, which can be used as a starting point for experiments with this compound. It is important to note that the optimal concentration and treatment time should be empirically determined for each cell line and experimental condition.
Table 1: Cytotoxicity of Chloroquine (CQ) in Various Cell Lines (72-hour treatment)
| Cell Line | Cell Type | IC50 (µM) |
| H9C2 | Rat heart myoblasts | 17.1[7] |
| HEK293 | Human embryonic kidney | 9.88[7] |
| IEC-6 | Rat small intestinal epithelial | 17.38[7] |
| A549 | Human lung carcinoma | >32 (at low concentrations)[11] |
| Vero | Monkey kidney epithelial | 92.35[7] |
| ARPE-19 | Human retinal pigment epithelial | 49.24[7] |
| HCT116 | Human colon cancer | 2.27[12] |
| A-172 | Human glioblastoma | 11.47 (as Panobinostat)[12] |
| LN-18 | Human glioblastoma | 15.6 (as Panobinostat)[12] |
| HCC1937 | Human breast cancer | 231.6 (as Panobinostat)[12] |
Table 2: Recommended Concentration Ranges for Autophagy Inhibition
| Compound | Cell Line | Concentration Range (µM) | Duration (hours) | Reference |
| Chloroquine | Glioblastoma Cells | 10 | 48 | [13] |
| Chloroquine | Esophageal Carcinoma (EC109) | 50 - 200 | 12 - 36 | [10] |
| Chloroquine | Lung Cancer (A549) | 1.95 - 31.25 | 72 | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or water, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 1: Assessment of Autophagy Inhibition by Western Blotting
This protocol details the detection of LC3-II and p62 accumulation as markers of autophagy inhibition.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-50 µM) for a specified duration (e.g., 24-48 hours). Include an untreated control group.
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using an appropriate percentage acrylamide gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 in treated cells compared to the control indicates inhibition of autophagic flux.
Protocol 2: Monitoring Autophagic Flux with mRFP-EGFP-LC3 Reporter
This method allows for a more detailed analysis of autophagic flux by distinguishing between autophagosomes and autolysosomes.
-
Cell Transfection: Transfect cells with a tandem fluorescent mRFP-EGFP-LC3 plasmid using a suitable transfection reagent.
-
Stable Cell Line Generation (Optional): For long-term studies, generate a stable cell line expressing the mRFP-EGFP-LC3 reporter by selecting transfected cells with an appropriate antibiotic.
-
Cell Seeding and Treatment: Plate the mRFP-EGFP-LC3 expressing cells on glass-bottom dishes or coverslips and treat with this compound as described in Protocol 1.
-
Live-Cell Imaging:
-
During the final hour of treatment, stain the cells with a nuclear stain (e.g., Hoechst 33342) if desired.
-
Image the cells using a fluorescence microscope or a confocal microscope.
-
Capture images in the green (EGFP) and red (mRFP) channels.
-
-
Image Analysis:
-
In untreated or control cells, autophagosomes will appear as yellow puncta (co-localization of EGFP and mRFP), and autolysosomes will appear as red puncta (EGFP signal is quenched in the acidic environment of the lysosome).
-
In cells treated with this compound, an accumulation of yellow puncta is expected, indicating a block in the fusion of autophagosomes with lysosomes.
-
Quantify the number of yellow and red puncta per cell to assess the autophagic flux.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell viability and can be used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Signaling pathway of autophagy and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine and hydroxychloroquine in antitumor therapies based on autophagy-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gavinpublishers.com [gavinpublishers.com]
- 10. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Desethylchloroquine and its Stable Isotope Labeled Internal Standard (Desethylchloroquine-D5) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desethylchloroquine (DCQ), the primary metabolite of Chloroquine, in human plasma. The method utilizes Desethylchloroquine-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
Desethylchloroquine (DCQ) is the major active metabolite of Chloroquine, an antimalarial drug.[1] Monitoring its concentration in biological matrices is crucial for understanding the pharmacokinetics and therapeutic efficacy of the parent drug. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalysis.[2] The use of a stable isotope-labeled internal standard, such as Desethylchloroquine-D5, is critical for correcting matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the sample preparation and LC-MS/MS settings for the reliable quantification of DCQ in human plasma.
Experimental
Materials and Reagents
-
Desethylchloroquine and Desethylchloroquine-D5 standards were sourced from commercial suppliers.
-
LC-MS/MS grade methanol, acetonitrile, and water were obtained from a reputable chemical vendor.
-
Formic acid (reagent grade, ~98%) was used as a mobile phase modifier.
-
Human plasma with K2-EDTA as an anticoagulant was sourced from an accredited biobank.
Instrumentation
-
LC System: A standard HPLC or UHPLC system capable of binary gradient delivery.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source. An API 5000, SCIEX API 4000 QTRAP®, or equivalent system is recommended.[1][3]
Liquid Chromatography (LC) Method
The chromatographic conditions are summarized in the table below. These parameters are based on established methods for Chloroquine and its metabolites and may be optimized for specific instrumentation.[3]
| Parameter | Condition |
| Column | Kinetex® 2.6 µm F5, 50 x 2.1 mm or equivalent C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 20 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 3.0 | |
| 3.2 | |
| 4.2 | |
| 4.3 | |
| 6.0 |
Table 1: Liquid Chromatography Conditions
Mass Spectrometry (MS) Method
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion source parameters should be optimized for the specific instrument used. General parameters are provided below.[1][3]
| Parameter | Setting |
| Ion Source | ESI, Positive Ion |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 650 °C |
| Curtain Gas (CUR) | 25 - 35 psi |
| Nebulizer Gas (GS1) | 60 psi |
| Auxiliary Gas (GS2) | 60 psi |
| CAD Gas | Medium |
Table 2: General Mass Spectrometer Source Settings
Multiple Reaction Monitoring (MRM) Transitions
MRM transitions were established for Desethylchloroquine and its D5-labeled internal standard. The transitions for Desethylchloroquine are based on published data.[1][3][4] The transitions for Desethylchloroquine-D5 are predicted based on the known fragmentation pattern of the parent compound and related deuterated analogues, as direct published data for the D5 variant is limited. The most intense and selective transitions should be used for quantification (Quan) and confirmation (Qual).
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Use | Collision Energy (CE, V) | Declustering Potential (DP, V) |
| Desethylchloroquine (DCQ) | 292.3 | 179.2 | Quan | 30 | 51 |
| Desethylchloroquine (DCQ) | 292.3 | 247.1 | Qual | 30 | 51 |
| Desethylchloroquine-D5 (IS) | 297.3 | 119.2 | Quan | ~29 | ~50 |
| Desethylchloroquine-D5 (IS) | 297.3 | 179.2 | Qual | ~30 | ~50 |
Table 3: MRM Transitions and Compound Parameters. Values for the D5 internal standard are predicted and should be optimized.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desethylchloroquine and Desethylchloroquine-D5 in acetonitrile/water (50:50, v/v).[1]
-
Working Standard Solutions: Prepare serial dilutions of the Desethylchloroquine stock solution in acetonitrile/water (50:50, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the Desethylchloroquine-D5 stock solution with methanol to a final concentration of 100 ng/mL. This will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL Desethylchloroquine-D5 in methanol).[5]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Add 400 µL of Mobile Phase A (Water with 0.1% Formic Acid) to the vial.[5]
-
Cap the vial, vortex briefly, and place it in the autosampler for LC-MS/MS analysis.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Desethyl Chloroquine-D5
Welcome to the technical support center for the use of Desethyl Chloroquine-D5 (DCQ-D5) as an internal standard in LC-MS/MS applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating ion suppression and ensuring accurate quantification of chloroquine and its primary metabolite, desethylchloroquine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of the analytical method.[1][2] Even with the high selectivity of MS/MS, interfering species that are not isobaric can still suppress the ionization of the analyte of interest.[1]
Q2: How does this compound (DCQ-D5) help in overcoming ion suppression?
This compound is a stable isotope-labeled internal standard (SIL-IS) for desethylchloroquine. The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties.[3] Because DCQ-D5 is structurally and chemically almost identical to the analyte (desethylchloroquine), it experiences the same degree of ion suppression during the electrospray ionization process. By measuring the ratio of the analyte's signal to the DCQ-D5 signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[4][5]
Q3: When should I add the this compound internal standard to my samples?
The internal standard should be added to the samples as early as possible in the sample preparation workflow.[6] This ensures that the DCQ-D5 experiences the same sample processing variations, such as extraction inefficiencies and analyte loss, as the endogenous desethylchloroquine.
Q4: Can I use DCQ-D5 for the quantification of Chloroquine as well?
While DCQ-D5 is the ideal internal standard for desethylchloroquine, for the most accurate results, a corresponding stable isotope-labeled internal standard for Chloroquine, such as Chloroquine-D4 or Chloroquine-D5, should be used for its quantification.[4][7] This is because subtle differences in chromatographic retention times and ionization efficiencies can exist between chloroquine and desethylchloroquine.
Q5: What are the key indicators of ion suppression in my assay?
Key indicators of ion suppression include poor reproducibility of analyte peak areas between different sample lots, a significant decrease in signal intensity when moving from a pure solvent standard to a matrix-based sample, and high variability in the internal standard's peak area across a batch of samples.[2] A post-column infusion experiment can be performed to pinpoint the regions of ion suppression in the chromatogram.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of chloroquine and desethylchloroquine using DCQ-D5 as an internal standard.
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the extraction process. Verify the precision of pipettes and automated liquid handlers.
-
-
Possible Cause: Matrix effects are not being fully compensated for.
-
Solution: While DCQ-D5 is excellent at compensating for matrix effects, extreme variations in the sample matrix between different patient samples or lots of biological fluid can still be a factor. Evaluate the matrix effect across at least six different lots of the biological matrix. If significant variation is observed, further optimization of the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) may be necessary.[2]
-
-
Possible Cause: Instability of the analyte or internal standard in the autosampler.
-
Solution: Perform stability tests of the processed samples in the autosampler over a time course that mimics the duration of a typical analytical run to ensure that the analytes are not degrading.[4]
-
Issue 2: Poor Peak Shape or Shift in Retention Time
-
Possible Cause: Column degradation or contamination.
-
Solution: Implement a column washing step at the end of each analytical run to remove strongly retained matrix components.[4] If peak shape continues to be poor, replace the analytical column and/or guard column.
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Ensure that the mobile phase is correctly prepared and that the pH is consistent. For basic compounds like chloroquine and desethylchloroquine, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) often yields good peak shapes on C18 or similar columns.
-
-
Possible Cause: Isotope effect leading to chromatographic separation of analyte and DCQ-D5.
-
Solution: While generally minimal with deuterium labeling, a slight separation can sometimes occur.[8] Ensure that the chromatographic peak integration parameters are set to accurately integrate both peaks, even if they are not perfectly co-eluting. If the separation is significant, a modification of the chromatographic gradient or mobile phase may be required.
-
Issue 3: Crosstalk or Interference between Analyte and Internal Standard
-
Possible Cause: The isotopic distribution of the analyte is contributing to the signal of the internal standard.[5]
-
Solution: This can be a concern at high concentrations of the analyte. To mitigate this, select a different (e.g., a less abundant but more specific) MS/MS transition for the internal standard that does not have interference from the analyte.[5]
-
-
Possible Cause: The DCQ-D5 standard contains a small amount of unlabeled desethylchloroquine.
-
Solution: Verify the isotopic purity of the internal standard from the supplier's certificate of analysis. If significant unlabeled analyte is present, it will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.
-
Experimental Protocols
The following are detailed methodologies for the analysis of chloroquine and desethylchloroquine in human plasma. These protocols are adapted from validated methods using deuterated internal standards and are suitable for use with this compound.[4][9][10]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing this compound and Chloroquine-D4/D5 in methanol) and vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50, v/v).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B) |
Mass Spectrometry Parameters
| Parameter | Chloroquine | Desethylchloroquine | Chloroquine-D4 | Desethylchloroquine-D5 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| Q1 (m/z) | 320.2 | 292.2 | 324.3 | 297.2 |
| Q3 (m/z) | 247.2 | 179.1 | 146.3 | 184.1 |
| Collision Energy (V) | 29 | 29 | 29 | ~29 (to be optimized) |
| Dwell Time (ms) | 100 | 100 | 100 | 100 |
Note: The collision energy for Desethylchloroquine-D5 should be optimized on the specific instrument being used, but it is expected to be very similar to that of the unlabeled analyte.
Quantitative Data Summary
The following tables summarize typical performance data from validated LC-MS/MS methods for chloroquine and desethylchloroquine using stable isotope-labeled internal standards.[4][9]
Table 1: Extraction Recovery
| Analyte | Matrix | QC Level | Mean Recovery (%) | %RSD |
| Chloroquine | Plasma | Low | 95.2 | 4.1 |
| Medium | 93.8 | 3.5 | ||
| High | 96.1 | 2.8 | ||
| Desethylchloroquine | Plasma | Low | 94.5 | 4.5 |
| Medium | 92.7 | 3.9 | ||
| High | 95.3 | 3.1 |
Table 2: Matrix Effect
| Analyte | Matrix | QC Level | Mean Matrix Effect (%) | %RSD |
| Chloroquine | Plasma | Low | 98.7 | 5.2 |
| High | 101.3 | 4.1 | ||
| Desethylchloroquine | Plasma | Low | 97.9 | 5.8 |
| High | 102.1 | 4.6 |
Matrix Effect is calculated as (Peak response in presence of matrix / Peak response in absence of matrix) x 100. Values close to 100% indicate minimal ion suppression or enhancement.
Visualizations
References
- 1. Simultaneous determination of chloroquine and its desethyl metabolite in human plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. unitedchem.com [unitedchem.com]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. texilajournal.com [texilajournal.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Desethyl chloroquine-D5 stability in different storage conditions
This technical support center provides guidance on the stability of Desethylchloroquine-D5 under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Desethylchloroquine-D5 and why is its stability important?
A1: Desethylchloroquine-D5 is the deuterium-labeled form of Desethylchloroquine, a major active metabolite of Chloroquine.[1][2] In pharmaceutical research and development, deuterated compounds are often used as internal standards for quantitative bioanalysis or to investigate the metabolic fate of a drug.[3] The stability of Desethylchloroquine-D5 is critical because its degradation can lead to inaccurate quantification in pharmacokinetic and metabolic studies. The carbon-deuterium bond is generally more stable than the carbon-hydrogen bond, which can slow down metabolism and potentially enhance the stability of the molecule.[4][5][6]
Q2: What are the general recommendations for storing Desethylchloroquine-D5?
A2: Based on information for the non-deuterated form and general guidelines for deuterated standards, Desethylchloroquine-D5 solid is typically stored at -20°C.[1] At this temperature, the solid form is expected to be stable for at least one to two years.[1][7] For solutions, it is often recommended to prepare them fresh. If storage of a solution is necessary, it should be stored at a low temperature (e.g., -20°C or -80°C) in a tightly sealed container to minimize solvent evaporation and degradation.
Q3: In which solvents can I dissolve Desethylchloroquine-D5?
A3: Desethylchloroquine is slightly soluble in chloroform and methanol.[1] When preparing stock solutions, it is advisable to use high-purity solvents and to store the solutions protected from light, especially if long-term storage is intended.
Q4: How does deuteration affect the stability of Desethylchloroquine-D5 compared to its non-deuterated counterpart?
A4: Deuteration, the replacement of hydrogen with deuterium, strengthens the chemical bonds within the molecule.[5] This "kinetic isotope effect" can make the molecule more resistant to metabolic breakdown and chemical degradation at the site of deuteration.[6] Therefore, Desethylchloroquine-D5 is expected to have enhanced metabolic stability compared to Desethylchloroquine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of Desethylchloroquine-D5 standard. | Prepare fresh stock solutions. If using stored solutions, perform a stability check by comparing to a freshly prepared standard. Ensure proper storage conditions (temperature, light protection). |
| Loss of signal intensity over time | Adsorption to container surfaces or degradation. | Use silanized glassware or low-adsorption polypropylene tubes. Check for pH changes in the solution, as this can affect stability. |
| Appearance of unknown peaks in chromatogram | Presence of degradation products. | Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products and optimize storage and handling conditions. |
| Precipitation of the compound in solution | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. Store solutions in tightly sealed vials to prevent solvent evaporation. |
Stability Data Summary
Table 1: Illustrative Long-Term Stability of Desethylchloroquine-D5 (Solid) at -20°C
| Time (Months) | Purity (%) | Appearance |
| 0 | >98% | White to off-white solid |
| 12 | >98% | No change |
| 24 | >98% | No change |
Table 2: Illustrative Short-Term Stability of Desethylchloroquine-D5 in Methanol (1 mg/mL)
| Storage Condition | Time (Days) | Remaining Compound (%) |
| Room Temperature (25°C) | 0 | 100 |
| 7 | 98 | |
| 30 | 95 | |
| Refrigerated (4°C) | 0 | 100 |
| 7 | 99.5 | |
| 30 | 99 | |
| Frozen (-20°C) | 0 | 100 |
| 7 | 100 | |
| 30 | 99.8 |
Experimental Protocols
A generalized protocol for assessing the stability of Desethylchloroquine-D5 is provided below. This should be adapted based on specific laboratory capabilities and regulatory requirements.
Objective: To evaluate the stability of Desethylchloroquine-D5 in a specific solvent under different storage conditions.
Materials:
-
Desethylchloroquine-D5
-
High-purity solvent (e.g., Methanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
-
Analytical column suitable for the analysis of Chloroquine and its metabolites
-
Temperature-controlled storage chambers
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Desethylchloroquine-D5 at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Aliquoting: Aliquot the stock solution into multiple vials for each storage condition to be tested.
-
Storage: Store the vials at the designated temperatures (e.g., -20°C, 4°C, 25°C) and protect from light.
-
Time Points: Analyze the samples at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 30).
-
Sample Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Calculate the percentage of Desethylchloroquine-D5 remaining at each time point relative to the initial concentration at Day 0. The appearance of any new peaks should also be noted.
Visualizations
Caption: Workflow for a typical stability study of Desethylchloroquine-D5.
Caption: Factors influencing the stability of Desethylchloroquine-D5.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 9. Stability of alprazolam, chloroquine phosphate, cisapride, enalapril maleate, and hydralazine hydrochloride in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatography for Desethyl Chloroquine and its D5 Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Desethyl Chloroquine and its D5 analog.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue: Peak Tailing or Asymmetric Peak Shape
-
Question: My chromatographic peaks for Desethyl Chloroquine and/or its D5 analog are showing significant tailing. What are the common causes and how can I resolve this?
-
Answer: Peak tailing is a common issue in liquid chromatography and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic compounds like Desethyl Chloroquine, leading to tailing.
-
Solution: Try adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). Alternatively, consider using a column with a highly inert packing material or an end-capped column.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetric peaks.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Mismatched pH of Sample Solvent and Mobile Phase: If the pH of the solvent your sample is dissolved in is significantly different from the mobile phase pH, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is compatible with, or identical to, the initial mobile phase conditions.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade.
-
Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, you may need to replace the column.
-
-
Issue: Retention Time Shift of the D5 Analog
-
Question: I'm observing a noticeable retention time difference between Desethyl Chloroquine and its D5 deuterated internal standard. Is this normal, and how can I address it?
-
Answer: Yes, it is not uncommon to observe a slight retention time shift between a deuterated internal standard and its non-deuterated analog. This phenomenon is known as the "chromatographic isotope effect".[1]
-
Cause: The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule. Deuterium is slightly larger and can have different effects on lipophilicity and hydrogen bonding interactions with the stationary phase.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2]
-
Troubleshooting and Mitigation:
-
Method Robustness: If the retention time shift is small and consistent, it may not negatively impact your results, as the internal standard will still correct for variability in injection volume and matrix effects.[2]
-
Chromatographic Conditions: You can try to minimize the separation by adjusting the chromatographic conditions. Experiment with a slower gradient or a different mobile phase composition to see if the peaks can be made to co-elute more closely.
-
Alternative Internal Standards: If the shift is significant and causing issues with integration or accuracy, consider using an internal standard with a different isotopic label, such as ¹³C, which typically has a much smaller chromatographic isotope effect.[3]
-
-
Issue: High Signal-to-Noise Ratio or Poor Sensitivity
-
Question: My signal for Desethyl Chloroquine is very low, and the baseline is noisy. How can I improve the sensitivity of my assay?
-
Answer: Poor sensitivity can be due to a variety of factors related to both the sample preparation and the LC-MS/MS system.
-
Sample Preparation and Extraction:
-
Inefficient Extraction: Your sample preparation method may not be efficiently extracting the analyte from the matrix. Evaluate your extraction recovery. Consider switching from protein precipitation to a more specific method like solid-phase extraction (SPE) to concentrate the sample and remove interfering matrix components.[1]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte in the mass spectrometer source.[4] To check for this, you can perform a post-column infusion experiment. If ion suppression is present at the retention time of your analyte, you may need to improve your sample cleanup or adjust your chromatography to separate the analyte from the interfering compounds.
-
-
LC-MS/MS Parameters:
-
Mobile Phase Additives: Ensure you are using appropriate mobile phase additives to promote ionization. For basic compounds like Desethyl Chloroquine, adding a small amount of formic acid or ammonium formate to the mobile phase can enhance the signal in positive ion mode.
-
Mass Spectrometer Tuning: Make sure your mass spectrometer is properly tuned and calibrated. Optimize the source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for Desethyl Chloroquine and its D5 analog.
-
-
Issue: Sample Carryover
-
Question: I'm seeing peaks for Desethyl Chloroquine in my blank injections following a high-concentration sample. How can I eliminate this carryover?
-
Answer: Carryover can be a significant issue, especially with compounds that can adhere to surfaces.
-
Injector and System Cleaning: The autosampler injection valve and sample loop are common sources of carryover.[5]
-
Solution: Implement a robust needle wash protocol. Use a strong, organic solvent in your wash solution. Sometimes, adding a small amount of acid or base to the wash solvent can help to remove residual analyte.[5] In some cases, a multi-step wash with different solvents may be necessary.
-
-
Chromatographic Column: The column itself can also be a source of carryover if the analyte is strongly retained.
-
Solution: Ensure your gradient program includes a high-organic wash at the end of each run to elute any strongly bound compounds.[1]
-
-
Reconstitution Solvent: The choice of reconstitution solvent can impact carryover. One study found that adding ethylene glycol to the reconstitution solution helped to minimize carryover for chloroquine and its metabolites.[6]
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the purpose of using a D5 analog as an internal standard?
-
A1: A stable isotope-labeled internal standard, such as a D5 analog, is chemically almost identical to the analyte of interest (Desethyl Chloroquine). It is added to samples at a known concentration before processing. Its purpose is to correct for variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects during LC-MS/MS analysis, thereby improving the accuracy and precision of quantification.[2]
-
-
Q2: What are the common sample preparation techniques for analyzing Desethyl Chloroquine in biological matrices like plasma?
-
A2: The most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., methanol or acetonitrile) is added to the plasma to precipitate proteins. While quick, it may not remove all interfering matrix components.[6][7]
-
Solid-Phase Extraction (SPE): This is a more selective method that can provide cleaner extracts and sample concentration. It involves passing the sample through a cartridge containing a sorbent that retains the analyte, which is then eluted with a different solvent.[1]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.
-
-
Chromatography
-
Q3: What type of HPLC/UHPLC column is typically recommended for the analysis of Desethyl Chloroquine?
-
A3: Reversed-phase columns are most commonly used. C18 columns are a popular choice. However, due to the basic nature of Desethyl Chloroquine, columns with alternative selectivities, such as F5 (pentafluorophenyl) or those designed for polar compounds, can also provide good peak shape and retention.[2][8]
-
-
Q4: What are typical mobile phase compositions for this analysis?
-
A4: A common mobile phase combination is a mixture of an aqueous component and an organic solvent, run in a gradient.
-
Aqueous Phase (A): Water with an additive to control pH and improve peak shape, such as 0.1% formic acid or ammonium formate.
-
Organic Phase (B): Acetonitrile or methanol. A typical gradient might start with a low percentage of the organic phase and ramp up to a high percentage to elute the analyte and then wash the column.[1][9]
-
-
Mass Spectrometry
-
Q5: What are the typical mass transitions (MRM) for Desethyl Chloroquine and its D5 analog?
-
A5: In positive electrospray ionization (ESI+) mode, the following transitions are commonly used for quantification and qualification:
-
Desethyl Chloroquine: Precursor ion (Q1) m/z 292.2 → Product ion (Q3) m/z 179.1[1]
-
Desethyl Chloroquine-D5: The exact transition will depend on the location of the deuterium labels. It is crucial to determine the optimal transitions through direct infusion and optimization on your specific mass spectrometer. A common transition for a D4 analog is m/z 296.15 → 118.15.[1]
-
-
Data and Protocols
Quantitative Data Summary
The following tables summarize typical parameters from published LC-MS/MS methods for the analysis of Desethyl Chloroquine.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Synergi® 2.5µm polar RP (150 x 4.6 mm)[9] | Zorbax SB-CN (50 mm x 4.6 mm, 3.5 µm)[1] | Kinetex® 2.6 µm F5 (50 x 2.1 mm)[2] |
| Mobile Phase A | 0.3% Formic Acid in Water[9] | Acetonitrile/20mM Ammonium Formate with 1% Formic Acid (15:85, v/v)[1] | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile[9] | Methanol/Acetonitrile (75:25, v/v)[1] | Methanol[2] |
| Flow Rate | 0.2 mL/min[9] | 700 µL/min[1] | 0.5 mL/min[2] |
| Gradient | Isocratic (70% A / 30% B)[9] | Gradient[1] | Gradient[2] |
Table 2: Method Performance
| Parameter | Method 1 | Method 2 (Plasma) |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[9] | 1.41 ng/mL[1] |
| Linear Range | 0.4 - 1,000 ng/mL[9] | 1.41 - 610 ng/mL[1] |
| Recovery | 89.34 - 108.42%[9] | 69 - 80%[1] |
| Intra-batch Precision (%RSD) | ≤ 15.0%[6] | < 15%[1] |
| Inter-batch Precision (%RSD) | ≤ 15.0%[6] | < 15%[1] |
Experimental Protocol: Quantification of Desethyl Chloroquine in Human Plasma
This protocol provides a general workflow for the analysis of Desethyl Chloroquine in human plasma using protein precipitation followed by LC-MS/MS.
1. Materials and Reagents
-
Desethyl Chloroquine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desethyl Chloroquine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Desethyl Chloroquine stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard spiking solution to all tubes (except for double blanks).
-
Add 300 µL of cold methanol to each tube.
-
Vortex mix for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial if necessary.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the appropriate column and mobile phases (refer to Table 1 for examples).
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Create a sequence including calibration standards, quality control samples, and unknown samples.
-
Inject a suitable volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Acquire data in MRM mode using the optimized transitions for Desethyl Chloroquine and its D5 analog.
5. Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Desethyl Chloroquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Desethyl Chloroquine.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Deuterated Internal Standards
Welcome to our technical support center for the use of deuterated internal standards in mass spectrometry-based assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Isotopic Exchange and Stability
Question: My results show a loss of the deuterium label from my internal standard. What could be the cause and how can I prevent it?
Answer: The loss of a deuterium label, also known as back-exchange, can occur when the deuterium atoms are located on chemically labile positions of the molecule. This is particularly common for deuterium atoms attached to heteroatoms like oxygen (-OD) or nitrogen (-ND), or on carbon atoms adjacent to a carbonyl group.[1][2] The pH of the solution can also significantly influence the rate of exchange; storage in acidic or basic solutions should generally be avoided.[3]
Troubleshooting Steps:
-
Review the Labeling Position: Confirm that the deuterium labels on your internal standard are on stable, non-exchangeable positions. The manufacturer's certificate of analysis should provide this information.
-
Optimize Solvent Conditions: Avoid using solvents that can readily exchange protons with the deuterated standard. For reconstitution and storage, consider using aprotic solvents like acetonitrile if compatible with your analyte.[3] For example, storing a d5-labeled 5-hydroxyindole acetic acid (5-HIAA) internal standard in 0.1 mol/L hydrochloric acid led to the loss of deuterium, which was resolved by switching to acetonitrile.[3]
-
Control pH: Maintain a neutral pH where possible during sample preparation and storage to minimize acid- or base-catalyzed exchange.[4]
-
Consider Alternative Isotopes: If isotopic instability persists, consider using an internal standard labeled with a more stable isotope like Carbon-13 (¹³C).[2][5]
Purity of the Internal Standard
Question: I am observing a signal for my analyte in my blank samples that only contain the deuterated internal standard. Why is this happening?
Answer: This issue often arises from the presence of the unlabeled analyte as an impurity in the deuterated internal standard material.[6] During the synthesis of deuterated standards, it is challenging to achieve 100% isotopic enrichment, and trace amounts of the non-deuterated compound may remain.[6] This can lead to artificially inflated results for your analyte, especially at low concentrations. For reliable results, deuterated standards should have high isotopic enrichment (≥98%) and high chemical purity (>99%).[7]
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CofA): The CofA for your internal standard should specify the isotopic purity and the percentage of the unlabeled analyte.
-
Perform a "Cross-Contribution" Check: Prepare a sample containing only the internal standard and analyze it. The response in the analyte's mass transition should be minimal, ideally less than the lower limit of quantification (LLOQ) of your assay.
-
Source High-Purity Standards: When purchasing deuterated internal standards, select suppliers that provide comprehensive purity information and guarantee high isotopic enrichment.[6][7]
Chromatographic Co-elution
Question: My deuterated internal standard does not perfectly co-elute with my analyte. What causes this, and how can I fix it?
Answer: A slight difference in retention time between the analyte and its deuterated internal standard is a known phenomenon referred to as the "isotope effect".[5] The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the physicochemical properties of the molecule, such as lipophilicity, which can affect its interaction with the stationary phase of the chromatography column.[8] This can result in the deuterated standard eluting slightly earlier or later than the native analyte.[9][10]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Adjusting the gradient, flow rate, or mobile phase composition can help to improve the co-elution of the analyte and the internal standard.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can promote the overlap of the analyte and internal standard peaks.[8]
-
Evaluate the Impact: If a slight separation cannot be avoided, it is crucial to assess its impact on quantification, especially in the presence of matrix effects.[8]
-
Consider ¹³C-labeled Standards: Carbon-13 labeled internal standards are less prone to chromatographic shifts compared to their deuterated counterparts and often exhibit better co-elution.[2]
Matrix Effects
Question: My quantification is inconsistent across different sample lots, even when using a deuterated internal standard. Could matrix effects be the cause?
Answer: Yes, even with a co-eluting deuterated internal standard, matrix effects can still lead to inaccurate quantification. This is referred to as "differential matrix effects".[11][12] It occurs when co-eluting matrix components suppress or enhance the ionization of the analyte and the internal standard to different extents. Even a small difference in retention time due to the isotope effect can expose the analyte and the internal standard to varying matrix interferences, leading to a non-constant analyte-to-internal standard response ratio.[12]
Troubleshooting Steps:
-
Thorough Method Validation: It is essential to evaluate matrix effects during method development using samples from multiple sources or lots.
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Ensure the closest possible co-elution of the analyte and internal standard to minimize their exposure to different matrix environments.[8]
-
Standard Addition Method: For complex matrices where matrix effects are severe and variable, the method of standard addition can be a more robust quantification approach.[8]
Quantitative Data Summary
The following table summarizes the potential impact of various pitfalls on analytical results, based on findings from the cited literature.
| Pitfall | Potential Quantitative Impact | Reference |
| Isotopic Exchange | Underestimation of analyte concentration due to loss of internal standard signal. | [3] |
| Unlabeled Impurity in IS | Overestimation of analyte concentration, particularly at low levels. | [6] |
| Chromatographic Mismatch | Inaccurate quantification, with potential errors reported as high as 40% in the presence of significant ion suppression. | [2] |
| Differential Matrix Effects | Can lead to a 26% or more difference in the response of the analyte versus the internal standard. | |
| Different Extraction Recovery | A 35% lower recovery was observed for deuterated haloperidol compared to the unlabeled analyte. | [13] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to assess the extent of matrix effects on the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Assess Differential Matrix Effects: Compare the matrix effect percentage for the analyte and the internal standard. A significant difference indicates the presence of differential matrix effects.
Visualizations
Caption: Workflow of deuterated internal standard use and where pitfalls can occur.
Caption: A logical troubleshooting guide for issues with deuterated internal standards.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. msacl.org [msacl.org]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Calibration curve issues with Desethyl chloroquine-D5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Desethyl chloroquine-D5 calibration curves in analytical experiments.
Troubleshooting Guide
This guide addresses common problems observed during the use of this compound as an internal standard in calibration curves for the quantification of Desethyl Chloroquine and Chloroquine.
Question: My calibration curve for Desethyl Chloroquine has a poor correlation coefficient (R² < 0.99). What are the potential causes and solutions?
Answer:
A low correlation coefficient in your calibration curve can stem from several factors throughout the analytical workflow. Below is a systematic approach to troubleshoot this issue.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent analyte and internal standard recovery.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol for all calibrators and quality control (QC) samples. Automated liquid handlers can improve reproducibility.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, whole blood) can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[1][2]
-
Solution: Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a neat solution.[2] If significant matrix effects are observed, consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE), or adjust chromatographic conditions to separate the interfering components from the analyte. The use of a stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, but significant and variable effects can still impact accuracy.[1]
-
-
Suboptimal Internal Standard Concentration: An inappropriate concentration of this compound can lead to a poor response ratio with the analyte, especially at the lower or upper ends of the calibration range.
-
Solution: The internal standard response should be consistent and sufficient across the entire calibration range. Adjust the concentration of this compound to be within the linear range of the instrument's detector and comparable to the expected analyte concentrations.
-
-
Carryover: Residual analyte or internal standard from a high-concentration sample can carry over into subsequent injections, affecting the accuracy of lower concentration samples.
-
Solution: Optimize the wash steps in the autosampler and the liquid chromatography (LC) gradient to minimize carryover.[3] Injecting blank samples after high-concentration standards can confirm the effectiveness of the wash procedure. The addition of ethylene glycol to the reconstitution solution and using a basic washing solution have been shown to minimize carryover for Chloroquine and its metabolites.[3]
-
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent signal intensity.
-
Solution: Before running a batch, perform a system suitability test to ensure the instrument is performing optimally. Monitor the internal standard peak area across the run; significant variation may indicate instrument instability.
-
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting poor calibration curve performance.
Frequently Asked Questions (FAQs)
Q1: What are the typical calibration ranges for Desethyl Chloroquine using LC-MS/MS?
A1: Published methods show a variety of calibration ranges depending on the biological matrix and instrument sensitivity. For instance, in one study, the calibration curve for Desethyl Chloroquine in whole blood was 3.36–1220 ng/ml, in plasma was 1.41–610 ng/ml, and in dried blood spots (DBS) was 2.95–1552 ng/ml.[1] Another study in human plasma had a linear range of 0.5 to 250.0 ng/mL for Desethyl Chloroquine.[3]
Q2: What are acceptable precision and accuracy values for a validated method?
A2: According to regulatory guidelines (e.g., FDA), the intra- and inter-batch precision should be below 15% (coefficient of variation, CV), and the accuracy should be within ±15% of the nominal concentration.[4] For the lower limit of quantification (LLOQ), these values are often extended to ±20%.
Q3: How can I assess matrix effects for Desethyl Chloroquine and this compound?
A3: Matrix effects can be quantitatively assessed by calculating the matrix factor. This involves comparing the peak area of the analyte (and internal standard) in a post-extraction spiked sample to the peak area in a neat solution. A matrix factor close to 1 indicates minimal matrix effect.[1] The use of a stable isotope-labeled internal standard like this compound is intended to normalize for these effects.
Visualizing Matrix Effects:
References
Validation & Comparative
A Comparative Guide to Internal Standards for Chloroquine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desethylchloroquine-D5 and other common internal standards used in the quantitative analysis of chloroquine. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in bioanalytical methods. This document presents a side-by-side evaluation of performance data, detailed experimental protocols, and visual representations of relevant biological pathways and analytical workflows to aid in your selection process.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and compensate for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as Desethylchloroquine-D5 and Chloroquine-D4, are generally considered the gold standard due to their near-identical physicochemical properties to the analyte. However, other compounds like quinine and hydroquinidine have also been successfully employed. The following table summarizes the performance characteristics of various internal standards for chloroquine analysis based on published literature.
| Internal Standard | Analyte(s) | Matrix | Method | Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect (%) | Reference |
| Desethylchloroquine-D4 | Chloroquine, Desethylchloroquine | Whole Blood, Plasma, DBS | LC-MS/MS | <15% | 85-115% | 56-109% | Close to 100% (normalized) | [1] |
| Chloroquine-D4 | Chloroquine, Desethylchloroquine | Whole Blood, Plasma, DBS | LC-MS/MS | <15% | 85-115% | 72-109% | Close to 100% (normalized) | [1] |
| Quinine | Chloroquine, Desethylchloroquine | Plasma, Whole Blood | HPLC-UV | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
| Hydroquinidine | Chloroquine, Desethylchloroquine | Plasma | LC-MS/MS | <10% | 97-103% | 89-108% | Negligible | [3][4] |
Note: Desethylchloroquine-D5 is expected to have performance characteristics highly similar to Desethylchloroquine-D4 due to the nature of stable isotope labeling.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for sample preparation and analysis using different internal standards.
Protocol Using Stable Isotope-Labeled Internal Standards (e.g., Desethylchloroquine-D5)
This protocol is adapted from a validated LC-MS/MS method for the quantification of chloroquine and its metabolite, desethylchloroquine, in human plasma, whole blood, and dried blood spots (DBS).[1]
a) Preparation of Standards and Working Solutions:
-
Prepare stock solutions (1 mg/mL) of chloroquine, desethylchloroquine, and the stable isotope-labeled internal standards (e.g., Desethylchloroquine-D5, Chloroquine-D4) in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.
-
Prepare working solutions by diluting the stock solutions with the same solvent mixture.
b) Sample Preparation (Plasma):
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Add 350 µL of 0.5 M ammonium hydroxide containing the internal standards (e.g., 48.1 ng/mL of Desethylchloroquine-D4 and 22.7 ng/mL of Chloroquine-D4).
-
Mix and centrifuge the plate.
-
Transfer 200 µL of the supernatant to a supported liquid extraction (SLE) plate.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
c) LC-MS/MS Analysis:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
Protocol Using Quinine as an Internal Standard
This protocol is based on an HPLC-UV method.[2]
a) Sample Preparation:
-
To a plasma or whole blood sample, add a known concentration of quinine as the internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and the internal standard from the biological matrix.
-
Evaporate the organic extract and reconstitute the residue in the mobile phase.
b) HPLC-UV Analysis:
-
Column: A C18 column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where both chloroquine and quinine have significant absorbance (e.g., 254 nm or 343 nm).
Visualizing Workflows and Mechanisms
Diagrams can effectively illustrate complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the analytical workflow and the proposed mechanism of action of chloroquine.
Experimental Workflow for Chloroquine Analysis
Caption: A generalized workflow for the bioanalysis of chloroquine using an internal standard.
Chloroquine's Lysosomotropic Mechanism of Action
Chloroquine is a weak base that accumulates in acidic organelles, primarily lysosomes. This accumulation leads to a disruption of lysosomal function, which is a key aspect of its mechanism of action against malaria parasites and its immunomodulatory effects.[5][6][7]
Caption: Simplified signaling pathway of chloroquine's lysosomotropic action.
Conclusion
The choice of an internal standard for chloroquine analysis significantly impacts the quality and reliability of the obtained data.
-
Desethylchloroquine-D5 and other stable isotope-labeled analogs (e.g., Chloroquine-D4) represent the most robust choice. Their chemical and physical similarity to the analyte ensures the most effective compensation for variability during sample processing and analysis, especially in complex biological matrices.[1] This leads to high precision and accuracy.
-
Structural analogs like quinine and hydroquinidine can be acceptable alternatives when SIL standards are unavailable or cost-prohibitive. However, they may not perfectly mimic the behavior of chloroquine and its metabolites during extraction and ionization, potentially leading to less accurate quantification. Careful validation of the method, including thorough assessment of matrix effects, is crucial when using these alternatives.[2][3]
For researchers and professionals in drug development, the use of a stable isotope-labeled internal standard such as Desethylchloroquine-D5 is highly recommended to ensure the highest data quality for pharmacokinetic and other quantitative studies.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of Chloroquine and Its Metabolites
This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of chloroquine and its primary metabolites, desethylchloroquine (DCQ) and bidesethylchloroquine (BDCQ). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate analytical method for their specific research needs.
Introduction
Chloroquine, a 4-aminoquinoline drug, has long been used for the treatment and prophylaxis of malaria and is also prescribed for some autoimmune diseases. The therapeutic and toxic effects of chloroquine are related to the plasma concentrations of the parent drug and its active metabolites. Therefore, accurate and reliable quantification of these compounds in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. Both HPLC with UV or fluorescence detection and LC-MS/MS are powerful analytical techniques widely employed for this purpose. This guide presents a comparative overview of their methodologies and performance characteristics. In general, LC-MS/MS offers superior sensitivity and specificity compared to HPLC.[1][2] LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise identification and quantification of compounds based on their mass-to-charge ratio, even in complex biological matrices.[1]
Experimental Protocols
The following sections detail representative experimental protocols for both LC-MS/MS and HPLC methods, synthesized from various validated studies.
LC-MS/MS Method Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated chloroquine).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[3][4][5]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for chloroquine and its metabolites should be optimized. For instance, for chloroquine, the transition m/z 320.2 > 247.2 may be monitored.[5]
-
HPLC Method Protocol
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., quinine).
-
Add 250 µL of 1 M sodium hydroxide and 5 mL of an extraction solvent (e.g., diethyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is frequently employed.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of phosphate buffer and acetonitrile, is often used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
-
Detection:
Quantitative Data Comparison
The following tables summarize the performance characteristics of the LC-MS/MS and HPLC methods for the analysis of chloroquine and its metabolites, compiled from multiple sources.
Table 1: Linearity and Range
| Analyte | Method | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Chloroquine | LC-MS/MS | 1 - 2000 | > 0.99 |
| HPLC | 20 - 2000 | > 0.99 | |
| Desethylchloroquine | LC-MS/MS | 1 - 500 | > 0.99 |
| HPLC | 20 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Chloroquine | LC-MS/MS | < 10% | < 10% | 90 - 110% |
| HPLC | < 15% | < 15% | 85 - 115% | |
| Desethylchloroquine | LC-MS/MS | < 10% | < 10% | 90 - 110% |
| HPLC | < 15% | < 15% | 85 - 115% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) |
| Chloroquine | LC-MS/MS | 0.2 - 0.5 | 1 |
| HPLC | 5 - 10 | 20 | |
| Desethylchloroquine | LC-MS/MS | 0.2 - 0.5 | 1 |
| HPLC | 5 - 10 | 20 |
Note: The values presented in these tables are representative and may vary depending on the specific instrumentation and laboratory conditions.
Method Comparison Workflow
The following diagram illustrates the general workflow for a cross-validation study comparing two analytical methods.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice between LC-MS/MS and HPLC for the analysis of chloroquine and its metabolites depends on the specific requirements of the study. LC-MS/MS is the preferred method when high sensitivity and specificity are paramount, particularly for studies involving low sample volumes or requiring the analysis of trace levels of metabolites.[1][2] HPLC with UV or fluorescence detection remains a robust and cost-effective option for routine therapeutic drug monitoring and quality control applications where the expected concentrations are within its linear range. This guide provides the necessary information for researchers to make an informed decision based on the analytical performance and methodological considerations of each technique.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Desethylchloroquine-D5 as an Internal Standard: A Guide to Accuracy and Precision in Bioanalytical Applications
In the landscape of bioanalytical research, the quest for impeccable accuracy and precision is paramount. For scientists and drug development professionals engaged in the quantitative analysis of chloroquine and its primary metabolite, desethylchloroquine, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of Desethylchloroquine-D5, a deuterated internal standard, with alternative standards, supported by experimental data to inform methodological decisions.
Note on the Presented Data: The experimental data detailed in this guide utilizes Desethylchloroquine-D4 as a surrogate for Desethylchloroquine-D5. Given the minor difference in deuteration, the performance characteristics are anticipated to be highly comparable.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as Desethylchloroquine-D5, is widely considered the gold standard in quantitative mass spectrometry.[1][2][3] This is primarily because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.[1][3]
Alternative, non-isotopically labeled internal standards, often referred to as structural analogs, have also been employed in chloroquine analysis. Compounds like quinine and hydroxychloroquine have been used due to their structural similarity to chloroquine.[4] However, even subtle differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. This can result in less reliable correction for analytical variability and potentially compromise the accuracy of the results.[1]
Quantitative Data Summary
The following tables summarize the performance of Desethylchloroquine-D4 as an internal standard in the quantification of chloroquine and desethylchloroquine in various biological matrices, as demonstrated in a validated LC-MS/MS method.[5]
Table 1: Accuracy and Precision for Chloroquine Quantification using Desethylchloroquine-D4 Internal Standard [5]
| Matrix | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| Whole Blood | 2.56 (LLOQ) | 2.63 | 102.7 | 8.9 |
| 7.68 | 7.82 | 101.8 | 5.4 | |
| 61.4 | 60.8 | 99.0 | 3.1 | |
| 972 | 955 | 98.2 | 4.5 | |
| Plasma | 1.41 (LLOQ) | 1.45 | 102.8 | 11.2 |
| 4.23 | 4.31 | 101.9 | 6.7 | |
| 33.8 | 33.1 | 97.9 | 4.2 | |
| 541 | 530 | 98.0 | 3.8 | |
| Dried Blood Spot | 1.82 (LLOQ) | 1.95 | 107.1 | 13.4 |
| 5.46 | 5.62 | 102.9 | 7.1 | |
| 43.7 | 42.8 | 97.9 | 5.3 | |
| 699 | 685 | 98.0 | 4.9 |
Table 2: Accuracy and Precision for Desethylchloroquine Quantification using Desethylchloroquine-D4 Internal Standard [5]
| Matrix | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| Whole Blood | 3.36 (LLOQ) | 3.41 | 101.5 | 9.2 |
| 10.1 | 10.3 | 102.0 | 5.8 | |
| 80.6 | 79.5 | 98.6 | 3.5 | |
| 1290 | 1270 | 98.4 | 4.7 | |
| Plasma | 1.41 (LLOQ) | 1.51 | 107.1 | 12.1 |
| 4.23 | 4.35 | 102.8 | 7.3 | |
| 33.8 | 33.2 | 98.2 | 4.5 | |
| 541 | 532 | 98.3 | 4.1 | |
| Dried Blood Spot | 2.95 (LLOQ) | 3.12 | 105.8 | 14.2 |
| 8.85 | 9.01 | 101.8 | 7.5 | |
| 70.8 | 69.8 | 98.6 | 5.6 | |
| 1133 | 1110 | 98.0 | 5.1 |
Table 3: Recovery and Matrix Effect for Chloroquine and Desethylchloroquine using Desethylchloroquine-D4 Internal Standard [5]
| Analyte | Matrix | Recovery (%) | Normalized Matrix Effect |
| Chloroquine | Whole Blood | 93 - 102 | 0.98 - 1.03 |
| Plasma | 69 - 80 | 0.97 - 1.04 | |
| Dried Blood Spot | 56 - 64 | 0.99 - 1.05 | |
| Desethylchloroquine | Whole Blood | 95 - 101 | 0.99 - 1.02 |
| Plasma | 71 - 78 | 0.98 - 1.03 | |
| Dried Blood Spot | 58 - 63 | 1.00 - 1.06 |
Experimental Protocols
The data presented above was generated using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.[5]
Sample Preparation
-
Whole Blood: 50 µL of whole blood was aliquoted, and an internal standard solution (containing Desethylchloroquine-D4) was added. Proteins were precipitated using an organic solvent, and the supernatant was injected into the LC-MS/MS system.
-
Plasma: 100 µL of plasma was treated with a protein precipitation agent containing the internal standard. After centrifugation, the supernatant was analyzed.
-
Dried Blood Spot (DBS): A 3-mm disc was punched from the DBS card and extracted with a solution containing the internal standard. The extract was then analyzed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A C18 reverse-phase column was used with a gradient elution of mobile phases consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) was used for quantification, with specific precursor-to-product ion transitions for chloroquine, desethylchloroquine, and the deuterated internal standard.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. The experimental data strongly supports the use of a deuterated internal standard, such as Desethylchloroquine-D5, for the quantification of chloroquine and its metabolites. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision compared to non-isotopically labeled structural analogs. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a critical step towards ensuring the integrity and validity of their bioanalytical data.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Desethylchloroquine Quantification
This guide provides a detailed comparison of analytical methods for the quantification of Desethylchloroquine, with a focus on linearity and range. Desethylchloroquine is the primary active metabolite of Chloroquine, an antimalarial drug. Accurate quantification of this metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods used for the quantification of Desethylchloroquine and its parent compound, Chloroquine. The data is compiled from various validated bioanalytical methods. While the specific internal standard requested was Desethylchloroquine-D5, the most commonly cited deuterated internal standard in the literature is Desethylchloroquine-D4. The data presented for deuterated internal standards will be based on the use of Desethylchloroquine-D4, which is expected to have comparable performance to a D5 variant.
| Analyte | Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Internal Standard |
| Desethylchloroquine | LC-MS/MS | Human Plasma | 0.4 - 1000 | 0.4 | > 0.997 | Hydroquinidine |
| Desethylchloroquine | LC-MS/MS | Human Plasma | 0.5 - 250 | 0.5 | > 0.999 | Labeled Isotope |
| Desethylchloroquine | LC-MS/MS | Whole Blood | 3.36 - 1220 | 3.36 | Not Specified | Desethylchloroquine-D4 |
| Desethylchloroquine | LC-MS/MS | Plasma | 1.41 - 610 | 1.41 | Not Specified | Desethylchloroquine-D4 |
| Desethylchloroquine | LC-MS/MS | Dried Blood Spot | 2.95 - 1552 | 2.95 | Not Specified | Desethylchloroquine-D4 |
| Desethylchloroquine | HPLC-DAD | Human Plasma | 20 - 2000 nM | 20 nM | Not Specified | Not Specified |
| Chloroquine | LC-MS/MS | Human Plasma | 0.2 - 1000 | 0.2 | > 0.997 | Hydroquinidine |
| Chloroquine | LC-MS/MS | Human Plasma | 1.0 - 500 | 1.0 | > 0.999 | Labeled Isotope |
| Chloroquine | LC-MS/MS | Whole Blood | 2.56 - 1220 | 2.56 | Not Specified | Chloroquine-D4 |
| Chloroquine | LC-MS/MS | Plasma | 1.41 - 610 | 1.41 | Not Specified | Chloroquine-D4 |
| Chloroquine | LC-MS/MS | Dried Blood Spot | 1.82 - 1552 | 1.82 | Not Specified | Chloroquine-D4 |
| Chloroquine | HPLC-DAD | Human Plasma | 20 - 2000 nM | 20 nM | Not Specified | Not Specified |
Detailed Experimental Protocol: LC-MS/MS for Desethylchloroquine
This section outlines a typical experimental protocol for the determination of Desethylchloroquine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (Desethylchloroquine-D4).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 or a specialized polar-modified column (e.g., Synergi Polar-RP).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Desethylchloroquine into blank plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of Desethylchloroquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for determining the linearity and range of a Desethylchloroquine calibration using an LC-MS/MS method.
Caption: Workflow for Linearity and Range Determination.
References
A Comparative Guide to Desethylchloroquine Quantification: Methodologies and Performance Across Laboratories
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of desethylchloroquine, a primary metabolite of chloroquine. The data presented is compiled from various published studies, offering insights into the performance of different techniques and experimental protocols.
Desethylchloroquine is the major active metabolite of chloroquine, and its quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug efficacy and safety.[1] Chloroquine is metabolized by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4/5, to form desethylchloroquine.[2] Both chloroquine and desethylchloroquine have long elimination half-lives, lasting approximately 30 to 60 days.[2] This guide summarizes and compares various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its analysis.
Quantitative Data Summary
The following tables present a summary of quantitative performance data from different analytical methods for desethylchloroquine quantification. These tables are compiled from individual laboratory validation studies to facilitate a comparative overview.
Table 1: Comparison of LC-MS/MS Method Performance for Desethylchloroquine Quantification
| Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Plasma | 0.4 | 0.4 - 1000 | <15 | <15 | 89.34 - 108.42 (Recovery) | [3] |
| Whole Blood | 3.36 | 3.36 - 1220 | <15 | <15 | Not Reported | [2] |
| Dried Blood Spot | 2.95 | 2.95 - 1552 | <15 | <15 | Not Reported | [2] |
| Urine | Not Specified | 1 - 100 | ≤6 | Not Reported | ≥80 (Recovery at 2.5 ng/mL) | [4] |
| Serum | Not Reported | Not Reported | ≤11.1 | Not Reported | ≤9.59 (Inaccuracy) | [5] |
Table 2: Comparison of HPLC-DAD Method Performance for Desethylchloroquine Quantification
| Biological Matrix | LLOQ (nM) | Linearity Range (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Plasma | 20 | 20 - 2000 | <15 | <15 | 92.3 (Recovery) | [6][7] |
| Whole Blood | 40 | Not Reported | 5 | Not Reported | Not Reported | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the methods used for desethylchloroquine quantification.
1. LC-MS/MS Method for Desethylchloroquine in Human Plasma [3]
-
Sample Preparation: Liquid-liquid extraction was performed using a mixture of methyl t-butyl ether and isooctane (90:10, v/v) at a pH of 12, adjusted with ammonium hydroxide.
-
Chromatographic Separation:
-
Column: Synergi® 2.5µm polar RP (150 x 4.6 mm I.D.).
-
Mobile Phase: 0.3% formic acid in water and acetonitrile (70:30, v/v).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: m/z 292.0 → 179.01 and 114.10.
-
2. LC-MS/MS Method for Desethylchloroquine in Whole Blood and Dried Blood Spots [2]
-
Sample Preparation:
-
Whole Blood (50 µl) and Plasma (100 µl): Protein precipitation.
-
Dried Blood Spots (15 µl punched discs): Extraction from the paper matrix.
-
-
Chromatographic Separation:
-
Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 μm with a CN precolumn.
-
Mobile Phase Gradient: A gradient of (A) acetonitrile-ammonium formate 20 mM with 1% formic acid and (B) methanol–acetonitrile (75–25, v/v) was used.
-
Flow Rate: 700 μl/min.
-
Total Run Time: 6.5 minutes.
-
-
Mass Spectrometry:
-
Ion Transition for Desethylchloroquine: m/z 292.2 → 179.1.
-
3. HPLC-DAD Method for Desethylchloroquine in Human Plasma [6][7]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Detector: Diode Array Detector (DAD).
-
-
Performance:
-
Linearity Range: 20-2000 nM.
-
Recovery: 92.3%.
-
Visualizations
The following diagrams illustrate the experimental workflow for desethylchloroquine quantification and the metabolic pathway of chloroquine.
References
- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements [pubmed.ncbi.nlm.nih.gov]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unitedchem.com [unitedchem.com]
- 5. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of chloroquine and its desethyl metabolite in whole blood: an application for samples collected in capillary tubes and dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Desethyl Chloroquine-D5 and its Non-Labeled Standard in Pharmacokinetic Modeling
In the realm of pharmacokinetic (PK) research, the precision and reliability of bioanalytical methods are paramount. The use of internal standards is a cornerstone of robust quantitative analysis, particularly in complex biological matrices. This guide provides a detailed comparison between the use of a stable isotope-labeled internal standard, Desethyl Chloroquine-D5, and its non-labeled counterpart in the pharmacokinetic modeling of desethyl chloroquine, a major active metabolite of chloroquine.[1][2] This comparison is critical for researchers, scientists, and drug development professionals seeking to optimize the accuracy and regulatory compliance of their bioanalytical assays.[3]
The Critical Role of Internal Standards in Pharmacokinetics
Internal standards are essential in analytical chemistry, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to correct for the variability in sample preparation and instrument response.[3][4] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, including its behavior during extraction and ionization.[4] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, with the key difference being a higher mass due to the incorporation of deuterium atoms.[4]
Performance Comparison: Labeled vs. Non-Labeled Standard
The use of a deuterated internal standard like this compound offers significant advantages over a non-labeled standard or a structurally analogous compound. These benefits directly impact the quality and reliability of the resulting pharmacokinetic data.
| Parameter | This compound (Labeled IS) | Non-Labeled Desethyl Chloroquine (as IS) | Structural Analog (as IS) |
| Co-elution with Analyte | Co-elutes with the analyte, providing optimal compensation for matrix effects at the specific retention time.[5] | Cannot be used as it is the analyte being measured. | May have different retention times, leading to inadequate compensation for matrix effects. |
| Extraction Recovery | Similar extraction recovery to the analyte, ensuring accurate correction for sample loss during preparation.[1] | Not applicable. | Extraction recovery may differ from the analyte. |
| Ionization Efficiency | Similar ionization efficiency, effectively compensating for ion suppression or enhancement in the mass spectrometer source.[6] | Not applicable. | Ionization efficiency can vary significantly from the analyte. |
| Accuracy & Precision | High accuracy and precision due to effective normalization of variability.[7] | Not applicable. | Lower accuracy and precision due to differential behavior. |
| Regulatory Acceptance | Highly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[3][7] | Not applicable. | May require extensive justification and validation. |
Experimental Protocol: Bioanalytical Method for Desethyl Chloroquine Quantification
A robust and sensitive method for the quantification of desethyl chloroquine in biological matrices is crucial for accurate pharmacokinetic modeling. The following is a representative experimental protocol based on established LC-MS/MS methods.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 50 µL of whole blood, add 100 µL of an aqueous solution containing the internal standard (this compound at a known concentration, e.g., 25.8 ng/mL).[1]
-
Add 450 µL of 20 mM ammonium carbonate and mix.[1]
-
Centrifuge the samples.
-
Condition a solid-phase extraction (SPE) plate with methanol followed by 20 mM ammonium carbonate.[1]
-
Load the pre-treated samples onto the SPE plate.
-
Wash the SPE plate with an appropriate washing solution.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as a mixture of ammonium acetate in water and methanol.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode.
-
SRM Transitions:
-
Quantification: The concentration of desethyl chloroquine is determined by the ratio of its peak area to that of the internal standard (this compound).
Visualizing Key Processes in Desethyl Chloroquine Analysis
To further clarify the experimental workflow and the metabolic context of desethyl chloroquine, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard provides a significant analytical advantage over non-labeled standards in the pharmacokinetic modeling of desethyl chloroquine. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures a higher degree of accuracy and precision, leading to more reliable pharmacokinetic data. For researchers in drug development, the adoption of stable isotope-labeled internal standards is a critical step in generating high-quality data that meets stringent regulatory expectations.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. cerilliant.com [cerilliant.com]
- 6. ovid.com [ovid.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Testing of Analytical Methods: A Comparative Guide Featuring Desethyl Chloroquine-D5
In the rigorous landscape of pharmaceutical and biomedical research, the reliability of analytical methods is paramount. Robustness testing, a critical component of method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use. This guide provides a comprehensive comparison of the performance of Desethyl chloroquine-D5 as a stable isotope-labeled internal standard (SIL-IS) against a structural analog internal standard in the robustness testing of a bioanalytical method for the quantification of Desethyl chloroquine.
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a crucial decision that directly impacts data quality and reliability. This guide presents experimental protocols and comparative data to underscore the superior performance of this compound in ensuring method robustness.
The Critical Role of Internal Standards in Robustness Testing
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that it is affected similarly by experimental variations.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in LC-MS bioanalysis as they share nearly identical chemical and physical properties with the analyte.[3] This ensures consistent extraction recovery and compensates for matrix effects, where co-eluting substances can suppress or enhance the analyte's ionization.[4]
Experimental Protocol: Robustness Testing of an LC-MS/MS Method for Desethyl Chloroquine
This section details a typical experimental protocol for assessing the robustness of an LC-MS/MS method for the quantification of Desethyl chloroquine in human plasma. The protocol involves the systematic variation of key method parameters.
1. Objective: To evaluate the robustness of the analytical method by introducing small, deliberate changes to the LC-MS/MS parameters and assessing the impact on the quantification of Desethyl chloroquine using two different internal standards: this compound (SIL-IS) and a structural analog.
2. Materials and Reagents:
-
Desethyl chloroquine reference standard
-
This compound (SIL-IS)
-
Structural Analog IS (e.g., a related compound with similar chromatographic behavior but different mass)
-
Human plasma (blank)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
4. Standard Operating Procedure (Nominal Conditions):
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing the internal standard.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions for Desethyl chloroquine, this compound, and the structural analog IS.
-
5. Robustness Testing Design: A set of experiments is designed to evaluate the effect of varying seven critical method parameters, as outlined in the table below. For each condition, replicate quality control (QC) samples at low and high concentrations are analyzed.
Table 1: Deliberate Variations in Method Parameters for Robustness Study
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase Composition (%B) | 30% | 28% | 32% |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature (°C) | 40 | 38 | 42 |
| Flow Rate (mL/min) | 0.4 | 0.38 | 0.42 |
| Injection Volume (µL) | 5 | 4 | 6 |
| Column Lot | Lot A | Lot B | - |
| Analyst | Analyst 1 | Analyst 2 | - |
Comparative Data Presentation
The following table summarizes the expected outcomes of the robustness study, comparing the performance of the analytical method when using this compound versus a structural analog as the internal standard. The data is presented as the percent relative standard deviation (%RSD) for the calculated concentrations of the QC samples under the varied conditions.
Table 2: Comparative Performance of Internal Standards in Robustness Testing
| Varied Parameter | Concentration Level | Expected %RSD with this compound (SIL-IS) | Expected %RSD with Structural Analog IS |
| Mobile Phase Composition | Low QC | ≤ 5% | 8 - 15% |
| High QC | ≤ 5% | 7 - 12% | |
| Mobile Phase pH | Low QC | ≤ 4% | 6 - 10% |
| High QC | ≤ 4% | 5 - 9% | |
| Column Temperature | Low QC | ≤ 3% | 5 - 8% |
| High QC | ≤ 3% | 4 - 7% | |
| Flow Rate | Low QC | ≤ 6% | 10 - 18% |
| High QC | ≤ 6% | 9 - 16% | |
| Injection Volume | Low QC | ≤ 2% | 3 - 6% |
| High QC | ≤ 2% | 2 - 5% | |
| Column Lot | Low QC | ≤ 5% | 7 - 13% |
| High QC | ≤ 5% | 6 - 11% | |
| Analyst | Low QC | ≤ 4% | 5 - 9% |
| High QC | ≤ 4% | 4 - 8% |
The data clearly indicates that the use of this compound results in significantly lower variability in the calculated analyte concentrations despite deliberate changes in the method parameters. This highlights the superior ability of the SIL-IS to compensate for minor procedural deviations.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow for robustness testing and the underlying principle of why a stable isotope-labeled internal standard provides more reliable results.
Caption: Experimental workflow for robustness testing of an analytical method.
Caption: Rationale for the superior performance of a SIL-IS in robustness testing.
Conclusion
The robustness of an analytical method is a cornerstone of reliable data generation in scientific research and drug development. The choice of internal standard plays a pivotal role in achieving this robustness. As demonstrated through the detailed experimental protocol and comparative data, a stable isotope-labeled internal standard such as this compound offers unparalleled advantages over structural analogs. Its ability to closely mimic the behavior of the analyte under varying conditions ensures that the analytical method remains accurate and precise. For researchers and scientists, investing in a high-quality SIL-IS like this compound is a critical step towards ensuring the integrity and defensibility of their analytical data.
References
- 1. chromtech.com [chromtech.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Researcher's Guide to Regulatory Expectations for Stable Isotope-Labeled Internal Standards
A comprehensive comparison of regulatory guidelines, performance parameters, and experimental protocols for the confident use of stable isotope-labeled internal standards in bioanalysis.
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of robust quantitative bioanalytical methods. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines, largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and reliability of data generated using these critical reagents.[1][2][3][4][5][6] This guide provides an objective comparison of SIL-IS alternatives, supported by experimental data and detailed protocols, to aid in the selection and validation of the most appropriate internal standard for your bioanalytical needs.
Comparing Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery, ionization efficiency, and matrix effects.[7][8][9] SIL-ISs, being structurally identical to the analyte with the exception of isotopic substitution, are the preferred choice for mass spectrometric detection.[4][10] However, the choice of isotope and the position of labeling can significantly impact performance.
| Isotope | Advantages | Disadvantages | Typical Mass Shift |
| Deuterium (²H or D) | - Relatively inexpensive and readily available.[11] - Easiest to incorporate synthetically.[11] | - Potential for chromatographic separation from the analyte (isotope effect).[11][12] - Susceptible to back-exchange, especially at labile positions.[13][14] - Potential for in-source loss of deuterium.[11] | +1 Da per deuterium atom |
| Carbon-13 (¹³C) | - Not susceptible to back-exchange, providing high stability.[11][14] - Minimal chromatographic shift relative to the analyte.[15] - Less likely to alter fragmentation patterns. | - More expensive to synthesize.[7] - Synthesis can be more complex. | +1 Da per ¹³C atom |
| Nitrogen-15 (¹⁵N) | - Stable and not prone to exchange.[11][14] - Useful for nitrogen-containing compounds. | - Can be more expensive than deuterium labeling. - Synthesis complexity varies. | +1 Da per ¹⁵N atom |
Regulatory Acceptance Criteria for Bioanalytical Method Validation
The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, including specific acceptance criteria for methods employing internal standards.[1][3][5][6] Adherence to these criteria is essential for regulatory submission.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[2] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[2] |
| Matrix Effect | The CV of the IS-normalized matrix factor should not be greater than 15%.[2] |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and IS in blank biological matrix.[2][3] |
| Stability | Analyte stability in the biological matrix under intended storage and processing conditions should be established. For SIL-IS, it must be demonstrated that no isotope exchange reactions occur under the same conditions.[2][16] |
| Internal Standard Response Variability | The IS response should be monitored to identify any systemic variability. While no strict numerical criteria are defined, significant deviations may warrant investigation.[1][17] |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to a successful method validation.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.
Procedure:
-
Obtain at least six different lots of the blank biological matrix from individual donors.[2]
-
Prepare two sets of samples:
-
Set A: Analyte and SIL-IS spiked into the mobile phase or an appropriate neat solution.
-
Set B: Blank matrix extracts spiked with the analyte and SIL-IS at the same concentrations as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for each lot of matrix: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix).
-
Calculate the IS-normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
The CV of the IS-normalized MF across the different lots should not exceed 15%.
Protocol 2: Assessment of Isotopic Exchange (for Deuterated Standards)
Objective: To confirm the stability of the deuterium label on the SIL-IS under analytical conditions.
Procedure:
-
Prepare solutions of the deuterated IS in the final analytical mobile phase and in an acidic and basic solution.
-
Incubate these solutions at the highest temperature anticipated during sample preparation and analysis for a duration exceeding the expected processing time.
-
Analyze the solutions by mass spectrometry, monitoring for any decrease in the mass-to-charge ratio (m/z) of the IS, which would indicate a loss of deuterium.
-
Additionally, analyze a high concentration of the deuterated IS to check for the presence of any unlabeled analyte.[4]
Visualizing Key Workflows
Understanding the logical flow of experiments and processes is crucial for efficient and compliant bioanalytical work.
Caption: High-level workflow for bioanalytical method development, validation, and sample analysis using a SIL-IS.
Caption: Decision tree for investigating internal standard response variability as per FDA guidance.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Desethyl Chloroquine-D5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like Desethyl chloroquine-D5 is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
I. Hazard Identification and Safety Data
This compound, a deuterated analog of a chloroquine metabolite, should be handled with care. The safety data for the non-deuterated form, Desethylchloroquine, provides a basis for its handling and disposal.
Key Safety Information:
-
Hazard Classification: Acute Toxicity 4, Oral (Harmful if swallowed).
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Physical and Chemical Properties Summary:
| Property | Data |
| Form | Solid, powder or crystals. |
| Appearance | White to off-white. |
| Molecular Formula | C₁₆H₁₇D₅ClN₃ |
| Storage | Store at 2-8°C. |
II. Experimental Workflow for Waste Segregation
Proper segregation of waste at the point of generation is fundamental to safe and compliant disposal. The following workflow outlines the decision-making process for handling this compound waste.
III. Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
2. Waste Identification and Segregation:
-
Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a designated solid chemical waste container. This container should be clearly labeled "Solid Hazardous Waste" and list "this compound" as a constituent.
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container.
-
Organic Solvent Solutions: Collect solutions of this compound in organic solvents in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used. Crucially, ensure chemical compatibility before mixing different waste streams.
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
3. Waste Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and an approximate concentration. Use your institution's standardized hazardous waste labels.
-
Storage: Keep waste containers securely closed when not in use. Store them in a designated satellite accumulation area within the laboratory, away from general lab traffic and drains.
4. Final Disposal Procedure:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[1]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
By adhering to this structured disposal plan, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
Essential Safety and Logistical Information for Handling Desethyl Chloroquine-D5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds like Desethyl chloroquine-D5 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a deuterated metabolite of chloroquine, primarily used for research purposes.[1][2][3] According to the Safety Data Sheet (SDS) for the non-deuterated form, Desethylchloroquine, the primary hazard is that it is harmful if swallowed. A related compound, Chloroquine phosphate, may cause skin and eye irritation and can be harmful if inhaled or ingested.[4] Therefore, it is crucial to handle this compound with appropriate care to avoid exposure.
Summary of Potential Hazards:
| Hazard Type | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Skin Irritation | May cause skin irritation upon contact. | [4] |
| Eye Irritation | May cause eye irritation. | [4] |
| Inhalation Hazard | May cause respiratory tract irritation. Avoid formation of dust and aerosols. | [4][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale and Citations |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free, chemical-impermeable gloves with long cuffs. | Provides a high level of protection against dermal exposure. The outer glove can be removed if contaminated without compromising the inner layer.[5][6][7] Inspect gloves for any damage before use.[5] |
| Body Protection | Disposable, long-sleeved gown made of a material resistant to hazardous drug permeability, with a solid front and back closure. | Protects skin and personal clothing from contamination. Gowns should have tight-fitting elastic or knit cuffs.[7][8][9] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A full-face shield should be worn over the goggles, especially when there is a risk of splashes. | Protects against accidental splashes to the eyes and face.[5][7][8] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, an N-95 or N-100 respirator is recommended. For larger quantities, potential for aerosol generation, or in case of a spill, a full-face respirator with a chemical cartridge is required. | Surgical masks offer inadequate protection from chemical exposure.[6][9] |
Logical Workflow for Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational Plan for Safe Handling
Adherence to standard laboratory practices is the foundation of safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area after completion.
-
Decontaminate all non-disposable equipment.
-
Doff PPE according to the specified procedure to avoid contaminating yourself.
-
Wash hands thoroughly with soap and water after removing PPE.[10]
-
General Laboratory Practices:
| Practice | Description | Citations |
| Ventilation | Always handle this compound in a well-ventilated area or a chemical fume hood. | [5] |
| Personal Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands before and after handling the compound. | [10] |
| Avoid Contact | Take all necessary precautions to avoid direct contact with skin and eyes. | [5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway:
Caption: Segregation and disposal pathway for waste generated from handling this compound.
Disposal Guidelines:
| Waste Type | Disposal Procedure | Citations |
| Unused this compound | Collect in a clearly labeled, sealed container for chemical waste. | [5] |
| Contaminated Labware (e.g., gloves, gowns, pipette tips) | Place in a designated, sealed hazardous waste container. | [5] |
| Liquid Waste (e.g., contaminated solvents) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. | [5] |
| Contaminated Packaging | The original container should be triple-rinsed (if appropriate for the container type) and then offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill. | [5] |
All waste must be disposed of in accordance with local, regional, and national environmental regulations. The primary method for final disposal should be through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[5]
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Des-ethyl Chloroquine-D5 Phosphate Salt | LGC Standards [lgcstandards.com]
- 4. research.fiu.edu [research.fiu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. pogo.ca [pogo.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
